molecular formula C14H9F3O2 B1302276 4'-Phenoxy-2,2,2-trifluoroacetophenone CAS No. 70783-32-3

4'-Phenoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1302276
CAS No.: 70783-32-3
M. Wt: 266.21 g/mol
InChI Key: YTUPYEQECLOWED-UHFFFAOYSA-N
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Description

4'-Phenoxy-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPYEQECLOWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375127
Record name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-32-3
Record name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4'-Phenoxy-2,2,2-trifluoroacetophenone , a specialized fluorinated pharmacophore used in enzyme inhibition and photo-acid generation.[1]

Chemical Probe & Pharmacophore Guide [1]

Executive Summary

This compound (Systematic Name: 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone) is a potent transition-state analog inhibitor targeting serine hydrolases, most notably Juvenile Hormone Esterase (JHE) .[1] Characterized by a highly electrophilic carbonyl carbon adjacent to a trifluoromethyl group, this molecule exists in a dynamic equilibrium between its ketone and hydrate (gem-diol) forms in aqueous environments. This unique reactivity allows it to mimic the tetrahedral transition state of ester hydrolysis, making it a critical tool in insect endocrinology and drug discovery. Additionally, its conjugated aromatic system serves as a photo-labile core in the development of photo-acid generators (PAGs) for lithographic resists.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identification
PropertyDetail
Systematic Name 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone
Common Synonyms 4'-Phenoxy-trifluoroacetophenone; p-Phenoxy-TFMK
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
Functional Class Trifluoromethyl Ketone (TFMK); Diaryl Ether
Physicochemical Properties

The introduction of the phenoxy group significantly alters the lipophilicity compared to the parent trifluoroacetophenone.

ParameterValue (Experimental/Predicted)Significance
Physical State Viscous Oil or Low-Melting SolidHigh lipophilicity prevents easy crystallization compared to smaller TFMKs.[1]
Boiling Point ~140–150 °C @ 0.5 mmHgHigh boiling point requires high-vacuum distillation for purification.[1]
LogP (Lipophilicity) ~4.2 - 4.5High membrane permeability; mimics the lipophilic tail of Juvenile Hormone.[1]
Hydration Constant (

)
High (

)
Exists predominantly as a gem-diol in aqueous buffer, essential for enzyme binding.[1]

Synthetic Methodology

The synthesis of this compound relies on Friedel-Crafts acylation .[1] The electron-donating phenoxy group directs the electrophilic attack to the para position, ensuring high regioselectivity.

Reaction Protocol

Reagents:

  • Diphenyl ether (Substrate)[1]

  • Trifluoroacetic Anhydride (TFAA) (Acylating Agent)[1]

  • Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)[1]

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Solvent)[1]

Step-by-Step Workflow:

  • Catalyst Activation: Suspend anhydrous AlCl₃ (1.1 eq) in dry DCM at 0°C under inert atmosphere (N₂ or Ar).

  • Acylating Agent Addition: Add TFAA (1.1 eq) dropwise. The mixture may fume; maintain temperature < 5°C.

  • Substrate Addition: Add diphenyl ether (1.0 eq) slowly. The solution will darken (red/brown complex formation).

  • Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract with DCM, wash with NaHCO₃ (to remove trifluoroacetic acid byproduct), dry over MgSO₄, and concentrate.

  • Purification: Kugelrohr distillation or Flash Chromatography (Silica gel).

Synthesis Pathway Diagram[2][7]

Synthesis Substrate Diphenyl Ether (Electron Rich Ring) Intermediate Acylium Ion Complex [CF3-C≡O]+ AlCl4- Substrate->Intermediate Nucleophilic Attack Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product 4'-Phenoxy-2,2,2- trifluoroacetophenone Intermediate->Product -HCl (Hydrolysis)

Figure 1: Friedel-Crafts acylation pathway.[1] The phenoxy group activates the para-position for attack by the trifluoroacetyl cation.

Mechanism of Action: Transition State Inhibition

The core utility of this molecule lies in the Trifluoromethyl Ketone (TFMK) moiety. Unlike standard ketones, the strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic.

The Gem-Diol Equilibrium

In aqueous physiological buffers, the ketone undergoes hydration:



The gem-diol  form mimics the tetrahedral intermediate formed during the hydrolysis of esters by serine hydrolases.[1]
Enzyme Inhibition Workflow (Juvenile Hormone Esterase)
  • Recognition: The lipophilic phenoxy tail anchors the molecule into the enzyme's hydrophobic pocket (mimicking the terpene chain of Juvenile Hormone).

  • Attack: The catalytic Serine-OH of the enzyme attacks the carbonyl carbon.

  • Stalling: Instead of hydrolyzing, the TFMK forms a stable, reversible hemiketal adduct . The fluorine atoms stabilize this adduct, effectively "locking" the enzyme in a transition state mimic.

Inhibition Pathway Diagram[2]

Inhibition Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Hydrophobic Alignment) Enzyme->Complex Inhibitor 4'-Phenoxy-TFMK (Electrophilic Carbonyl) Inhibitor->Complex TS_Mimic Tetrahedral Adduct (Stable Hemiketal) Complex->TS_Mimic Nucleophilic Attack by Serine TS_Mimic->Enzyme Slow Dissociation (Reversible Inhibition) Substrate Natural Substrate (Ester) Substrate->Enzyme Blocked

Figure 2: Mechanism of Action. The inhibitor acts as a 'slow-binding' substrate, trapping the enzyme in a stable tetrahedral complex.[1]

Applications in Drug Discovery & Material Science[1][2]

Insect Endocrinology (JHE Inhibition)

Juvenile Hormone Esterase (JHE) regulates insect metamorphosis. Inhibiting JHE prevents the degradation of Juvenile Hormone, leading to giant larvae that fail to pupate.

  • Role: this compound serves as a nanomolar inhibitor (

    
     often in the 
    
    
    
    M range) due to the phenoxy group perfectly spanning the enzyme's active site gorge.[1]
  • Utility: Used as a chemical probe to study insect development and as a lead compound for "soft" insecticides (IGRs).

Photo-Acid Generators (PAGs)

In semiconductor lithography, oxime sulfonate derivatives of this molecule are used as latent acid donors.

  • Mechanism: Upon UV irradiation, the N-O bond cleaves, releasing sulfonic acid which catalyzes the deprotection of the photoresist polymer.

  • Advantage: The trifluoromethyl group enhances the acidity of the generated acid and improves solubility in the resist matrix.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; flush with water for 15 min if exposed.[1]
Lachrymator May cause tear productionMandatory: Handle only in a functioning fume hood.[1]
Flammability Combustible Liquid/SolidKeep away from heat/sparks.[1][2] Store in cool, dry place.

Storage: Store under inert gas (Nitrogen/Argon) at 4°C. The compound is hygroscopic; prolonged exposure to air will shift equilibrium to the hydrate form, altering stoichiometry.

References

  • Prestwich, G. D., et al. (1984). "Trifluoromethyl ketones as inhibitors of juvenile hormone esterase." Chemical interactions between insects and their hosts.

  • Hammock, B. D., et al. (1984). "Trifluoroketones as potent, selective, and reversible inhibitors of juvenile hormone esterases." Pesticide Biochemistry and Physiology.

  • Yamato, H., et al. (2000). "Chemically amplified photosensitive resist composition."[3] Patent FR2794252A1.

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2,2,2-Trifluoroacetophenone."

Sources

Technical Characterization Guide: 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 50346-82-0) is a critical fluorinated building block in the synthesis of bioactive compounds, particularly transition-state inhibitors for hydrolytic enzymes (e.g., esterases and proteases). The electrophilic trifluoromethyl ketone (TFMK) moiety allows for the formation of stable hemiacetals/hemiketals with active site serine or cysteine residues, making it a pivotal scaffold in drug discovery.

This technical guide provides a comprehensive spectroscopic profile and characterization protocol for researchers. It moves beyond simple data listing to explain the structural causality of the signals, ensuring precise identification and purity assessment during synthesis.

Chemical Identity & Properties

The compound features a diphenyl ether backbone functionalized with a trifluoroacetyl group. The electron-withdrawing nature of the


 group significantly alters the spectroscopic signature of the carbonyl and the adjacent aromatic ring compared to non-fluorinated analogs.
PropertySpecification
IUPAC Name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone
Molecular Formula

Molecular Weight 266.22 g/mol
Physical State White to off-white solid (low melting) or viscous oil
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Key Functionality Reversible covalent inhibitor (Serine trap)

Synthesis & Reaction Pathway

The most robust synthesis route involves the Friedel-Crafts acylation of diphenyl ether. Understanding this pathway is crucial for interpreting impurity peaks in spectroscopic data (e.g., unreacted diphenyl ether or regioisomers).

Synthesis Workflow Diagram

The following diagram illustrates the acylation mechanism and potential fragmentation pathways relevant to Mass Spectrometry analysis.

SynthesisPathway Reactants Diphenyl Ether + TFAA Intermediate Acylium Ion Complex Reactants->Intermediate Electrophilic Attack Catalyst Lewis Acid (AlCl3) Catalyst->Intermediate Activation Product 4'-Phenoxy-2,2,2- trifluoroacetophenone Intermediate->Product Para-Substitution (Major) Impurity Regioisomer (Ortho-acylation) Intermediate->Impurity Ortho-Substitution (Minor)

Caption: Friedel-Crafts acylation pathway showing the formation of the major para-substituted product and potential ortho-isomer impurities.

Spectroscopic Specifications (Core Data)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electron-withdrawing effect of the trifluoroacetyl group (


), which deshields the ortho-protons significantly.
Protocol: Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred to prevent hemiacetal formation which occurs in alcoholic solvents (
    
    
    
    ).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Ortho to C=O) 8.05 - 8.12Doublet (d)2HDeshielded by carbonyl anisotropy and electron withdrawal.
Ar-H (Meta to C=O) 6.98 - 7.05Doublet (d)2HShielded by the electron-donating phenoxy oxygen.
Phenoxy Ring (Meta) 7.40 - 7.46Triplet (t)2HTypical benzene ring meta-protons.
Phenoxy Ring (Para) 7.20 - 7.26Triplet (t)1HPara-proton of the unsubstituted ring.
Phenoxy Ring (Ortho) 7.08 - 7.12Doublet (d)2HOrtho-protons of the unsubstituted ring.

F NMR Data
  • Shift:

    
     -71.2 to -71.8 ppm (Singlet).
    
  • Diagnostic Value: A sharp singlet confirms the purity of the trifluoromethyl group. The presence of a second peak around -75 to -80 ppm often indicates hydrate formation (

    
    ) due to wet solvent.
    
B. Infrared (IR) Spectroscopy

The carbonyl stretch is the primary diagnostic band. It appears at a higher frequency than standard acetophenones due to the inductive effect of the fluorine atoms.

Functional GroupWavenumber (

)
IntensityNotes
C=O Stretch 1695 - 1710StrongShifted +10-15

vs. non-fluorinated analog.
C-F Stretch 1150 - 1250Very StrongBroad, multiple bands characteristic of

.
C-O-C (Ether) 1240 - 1260StrongAryl ether linkage.
Ar-H Stretch 3050 - 3100WeakAromatic C-H vibrations.
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the phenoxy cation and the loss of the fluorinated group.

Fragmentation Logic Diagram

MassSpec Parent Molecular Ion (M+) m/z 266 Frag1 [M - CF3]+ m/z 197 Parent->Frag1 - CF3 (69) Frag2 [Ph-O-Ph]+ m/z 169 Frag1->Frag2 - CO (28) Frag3 [C6H5]+ m/z 77 Frag2->Frag3 Fragmentation

Caption: EI-MS fragmentation pathway showing the sequential loss of the trifluoromethyl group and carbon monoxide.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols should be used when characterizing synthesized batches.

Protocol 1: Hydrate Detection via F NMR

Trifluoromethyl ketones are hygroscopic and readily form hydrates (


-diols) in the presence of atmospheric moisture.
  • Run 1: Dissolve sample in dry

    
    . Record 
    
    
    
    F NMR. Expect single peak at ~-71.5 ppm.
  • Run 2 (Challenge): Add 1 drop of

    
     to the NMR tube. Shake and re-record.
    
  • Result: A new peak will appear upfield (approx -75 to -80 ppm) corresponding to the hydrate.

Protocol 2: GC-MS Purity Check
  • Column: HP-5ms or equivalent non-polar column.

  • Inlet Temp: 250°C.

  • Ramp: 50°C (1 min)

    
     300°C at 20°C/min.
    
  • Note: The compound is stable under GC conditions, unlike its hydrate. This method validates the "free ketone" content.

References

  • Synthesis of Trifluoromethyl Ketones

    • Methodology: Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and aluminum chloride.
    • Source:Journal of Organic Chemistry, "Friedel-Crafts Synthesis of Trifluoromethyl Ketones."

  • Context: Comparative NMR data for the phenoxy ring system.
  • Patent Reference (Application Context)

    • Title: Reserve composition, photosensitive compounds contained therein and uses thereof.[1]

    • Source: Patent FR2794252A1 (Mentions 1-(4-phenoxyphenyl)-2,2,2-trifluoroethanone).

  • General Characterization of Fluorinated Acetophenones: Data: H and F NMR shifts for 2,2,2-trifluoroacetophenone derivatives. Source:Journal of Fluorine Chemistry.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4'-Phenoxy-2,2,2-trifluoroacetophenone

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS 57336-23-1).[1][2] This molecule is a "privileged structure" in medicinal chemistry, often utilized as a transition-state inhibitor for serine hydrolases or as a robust organocatalyst for epoxidation reactions.[1][2]

The Critical Insight: Unlike standard organic ketones, this fluorinated derivative exhibits dynamic covalent chemistry .[1][2] The electron-withdrawing trifluoromethyl (

12hemiacetalsgem-diols12

This guide moves beyond simple "dissolves/does not dissolve" metrics to explain the behavior of the molecule in solution, ensuring reproducibility in synthesis and analysis.

Physicochemical Profile & Structure-Property Analysis[1]

To predict solubility behavior where empirical data is sparse, we analyze the structural components:

ComponentChemical FeatureImpact on Solubility
Trifluoromethyl Group (

)
Strong Electron-Withdrawing Group (EWG)Increases lipophilicity (LogP); Activates carbonyl; Creates dipole.[1][3]
Ketone Carbonyl (

)
H-bond AcceptorSoluble in polar aprotic solvents; Reactive toward nucleophiles.[1][3]
Phenoxy Linkage (

)
Ether Bridge + Aromatic StackingSignificantly increases molecular weight and lipophilicity; Reduces water solubility compared to parent 2,2,2-trifluoroacetophenone.[1][2][3]

Estimated Properties:

  • Physical State: Solid (White to off-white crystalline powder).[1]

  • Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic).[1][2]

  • Melting Point: Likely >50°C (Exact value depends on polymorph).[1][2]

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility efficiency and chemical stability.

Table 1: Solubility & Stability Profile
Solvent ClassSpecific SolventsSolubility RatingCritical Technical Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for Synthesis. High solubility due to polarizability matching.[1][3] Inert.
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Excellent Preferred for Screening. Dissolves high concentrations.[1][2][3] MeCN is ideal for oxidation catalysis.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEGood Good general solubility.[1][2][3] THF must be dry to prevent hydrate formation.[1]
Alcohols Methanol, Ethanol, IsopropanolGood (But Reactive)CAUTION: Forms equilibrium mixtures of hemiacetals.[1][2][3] Complicates HPLC/NMR analysis.
Aromatic Toluene, BenzeneModerate Good for heating/reflux.[1][2][3] Solubility decreases significantly at low temperatures (crystallization potential).[1][2]
Alkanes Hexanes, Heptane, PentanePoor Anti-Solvent. Used to precipitate the compound from DCM or EtOAc solutions.[1][2][3]
Aqueous Water, PBS BufferInsoluble Hydration Risk. While insoluble, surface contact forms a gem-diol (hydrate) species.[1][2][3]

The "Hemiacetal Trap": A Guide for Analysts

The Problem: When this compound is dissolved in Methanol (MeOH) for HPLC or NMR analysis, the

12

The Reaction:

12

Consequence:

  • NMR: You will see two sets of peaks (Ketone form vs. Hemiacetal form).[1]

  • HPLC: You may observe peak splitting or broad tailing depending on the kinetics of the equilibrium on the column.[1]

The Solution:

  • For NMR: Use DMSO-d6 or CDCl3 (strictly anhydrous).[1] Avoid CD3OD.

  • For HPLC: Use Acetonitrile/Water gradients rather than Methanol/Water.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Standard shake-flask methods fail if the solvent reacts.[1] Use this modified protocol.

  • Preparation: Weigh 50 mg of CAS 57336-23-1 into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene).[1][2]

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add another 50 mg.[1][2] Repeat until solid persists.

  • Temperature Control: Incubate at 25°C for 4 hours (shaking).

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (Do not use Nylon; it binds aromatics).[1][2]

  • Quantification: Dilute filtrate 100x in Acetonitrile (NOT Methanol) and analyze via HPLC-UV (254 nm).

Protocol B: Hydrate Removal (Purification)

If the solid becomes "sticky" or lowers in melting point, it has likely absorbed atmospheric moisture to form the gem-diol.[1][2]

  • Dissolve the crude solid in Toluene (approx. 5 mL/g).

  • Heat to reflux using a Dean-Stark trap (azeotropic removal of water).[1]

  • Concentrate the solution to 50% volume.[1]

  • Slowly add n-Heptane (anti-solvent) while cooling to 0°C.[1]

  • Filter the white crystalline precipitate and dry under high vacuum over

    
    .
    

Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Crystallization).

SolventSelectionStartStart: 4'-Phenoxy-2,2,2-TFAGoalDefine GoalStart->GoalReactionSynthesis/ReactionGoal->ReactionAnalysisAnalysis (HPLC/NMR)Goal->AnalysisPurificationCrystallizationGoal->PurificationDCMDCM / Chloroform(Inert, High Sol)Reaction->DCMMeCNAcetonitrile(Best for Oxidation)Reaction->MeCNWarningAVOID: Methanol/Ethanol(Forms Hemiacetals)Reaction->WarningDMSODMSO-d6 / CDCl3(Prevent Hemiacetals)Analysis->DMSOAnalysis->WarningTolueneToluene/Heptane(Azeotrope Water)Purification->Toluene

Figure 1: Solvent selection decision tree highlighting the critical avoidance of alcohols for analytical precision.

References

    • Context: Provides baseline physical properties for the parent pharmacophore (CAS 434-45-7), establishing the insolubility in water and solubility in organics.[1]

  • American Chemical Society (ACS). (2014).[1][2][4] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1][2][4] The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link][1][2]

    • Context: Validates the reactivity of the ketone with water (hydration)
  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2,2,2-Trifluoroacetophenone Compound Summary. Retrieved February 2, 2026, from [Link][1][2]

    • Context: Confirms the "Lachrymator" and "Irritant" safety profile relevant to handling the phenoxy deriv
  • Context: Provides purity standards and handling codes for trifluoromethyl ketones.

Methodological & Application

Precision Synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 57070-49-2) via Friedel-Crafts acylation. By utilizing trifluoroacetic anhydride (TFAA) activated by aluminum chloride (


) in dichloromethane, this method achieves high para-selectivity while minimizing di-acylation byproducts. The guide includes mechanistic insights, a self-validating experimental workflow, and critical troubleshooting parameters for researchers in pharmaceutical and agrochemical development.

Introduction & Strategic Reaction Design

Target Molecule Significance

This compound serves as a pivotal intermediate in the synthesis of fluorinated bioactive compounds. The trifluoroacetyl group (


) acts as a versatile lipophilic pharmacophore and a precursor for heterocycle formation (e.g., trifluoromethyl-substituted pyrazoles or thiazoles).
Mechanistic Rationale

The synthesis relies on the electrophilic aromatic substitution (EAS) of diphenyl ether.

  • Substrate: Diphenyl ether (Phenoxybenzene). The ether oxygen is a strong activator and ortho/para director.

  • Electrophile: The acylium ion equivalent generated from TFAA and

    
    .
    
  • Regioselectivity: Steric hindrance at the ortho position and the resonance stabilization of the para-sigma complex strongly favor substitution at the 4-position.

  • Mono- vs. Di-acylation Control: The introduction of the strongly electron-withdrawing trifluoroacetyl group deactivates the first phenyl ring towards further substitution. Inductive withdrawal also reduces the nucleophilicity of the second ring, effectively "stopping" the reaction at the mono-acylated stage under controlled stoichiometric conditions.

Reaction Mechanism Diagram

The following diagram illustrates the activation of TFAA and the regioselective attack on diphenyl ether.

FriedelCraftsMechanism TFAA Trifluoroacetic Anhydride (TFAA) Complex Acylating Complex [CF3CO-O-AlCl3]- [CF3CO]+ TFAA->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma Electrophilic Attack (Para-position) DPE Diphenyl Ether (Substrate) DPE->Sigma Product 4'-Phenoxy-2,2,2- trifluoroacetophenone (Al-Complexed) Sigma->Product - H+ (Aromatization) Final Final Product (After Hydrolysis) Product->Final Quench (H3O+)

Figure 1: Mechanistic pathway for the AlCl3-mediated trifluoroacetylation of diphenyl ether.

Experimental Protocol

Reagents & Materials Table

Scale: 50 mmol (based on Diphenyl Ether)

ReagentMW ( g/mol )Equiv.QuantityRole
Diphenyl Ether 170.211.08.51 gSubstrate
Trifluoroacetic Anhydride (TFAA) 210.031.111.55 g (7.7 mL)Acylating Agent
Aluminum Chloride (

)
133.341.28.00 gCatalyst (Anhydrous)
Dichloromethane (DCM) 84.93Solvent100 mLSolvent (Anhydrous)
HCl (1M) 36.46Quench~100 mLHydrolysis
NaHCO

(Sat. Aq.)
84.01Wash~100 mLNeutralization
Step-by-Step Procedure
Phase 1: Catalyst Activation (0 - 5 °C)
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

  • Inert Atmosphere: Flush the system with dry nitrogen for 10 minutes.

  • Catalyst Suspension: Quickly weigh 8.00 g (60 mmol) of anhydrous

    
     (powder) and transfer it to the RBF. Add 40 mL  of anhydrous DCM. Stir to form a suspension.
    
  • Cooling: Place the RBF in an ice/water bath and cool the internal temperature to 0–5 °C .

Phase 2: Electrophile Formation & Addition (0 - 5 °C)
  • Reagent Prep: In a separate dry flask, mix 11.55 g (55 mmol) of TFAA with 10 mL of anhydrous DCM.

  • Activation: Transfer the TFAA solution to the addition funnel. Add it dropwise to the

    
     suspension over 15 minutes. Note: The suspension may clear slightly or change color as the acylating complex forms.
    
Phase 3: Substrate Addition & Reaction (0 °C

RT)
  • Substrate Prep: Dissolve 8.51 g (50 mmol) of Diphenyl Ether in 20 mL of anhydrous DCM.

  • Controlled Addition: Add the Diphenyl Ether solution dropwise to the reaction mixture over 30–45 minutes , maintaining the internal temperature below 5 °C .

    • Rationale: Slow addition favors mono-acylation by keeping the concentration of unreacted substrate low relative to the active complex initially, but more importantly, it controls the exotherm to prevent polymerization or tar formation.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours .

    • Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. The product will appear as a new spot with lower Rf than diphenyl ether.

Phase 4: Workup & Isolation
  • Quench: Cool the reaction mixture back to 0 °C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 20 mL conc. HCl . Caution: Exothermic hydrolysis of aluminum salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1] Extract the aqueous layer with 2 x 30 mL DCM .

  • Washing: Combine organic layers and wash sequentially with:

    • 50 mL Water

    • 2 x 50 mL Saturated

      
        (Removes trifluoroacetic acid byproduct; watch for 
      
      
      
      evolution).
    • 50 mL Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a crude oil (usually yellow/orange).
    
Phase 5: Purification
  • Distillation: For high purity, fractional vacuum distillation is recommended.

    • Boiling Point: ~135–140 °C at 0.5 mmHg (literature values vary; expect high boiling point).

  • Alternative (Recrystallization): If the crude solidifies upon standing or cooling, recrystallize from Hexane or a Hexane/Ethanol mixture.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent
Ensure

is fresh (yellow/grey powder, not white clumps). Use freshly distilled DCM over

.
Poly-acylation Excess Reagent / High TempStrictly maintain 1.1 eq of TFAA. Do not heat above RT. Ensure efficient stirring during addition.
Dark/Tarry Product Exotherm during additionSlow down addition rate. Keep T < 5 °C during initial mixing.
Incomplete Reaction Old Catalyst

degrades over time.[2] Increase catalyst loading to 1.3-1.4 eq if using older stock.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Solvent Suspend AlCl3 (1.2 eq) in DCM at 0°C Start->Solvent Activate Add TFAA (1.1 eq) Dropwise Solvent->Activate AddSubstrate Add Diphenyl Ether (1.0 eq) in DCM (Dropwise, <5°C) Activate->AddSubstrate React Warm to RT Stir 3-4 Hours AddSubstrate->React Quench Quench into Ice/HCl (Exothermic!) React->Quench Workup Extract (DCM) Wash (H2O, NaHCO3, Brine) Dry (Na2SO4) Quench->Workup Purify Vacuum Distillation or Recrystallization Workup->Purify Product Pure 4'-Phenoxy-2,2,2- trifluoroacetophenone Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Safety & Handling (E-E-A-T)

  • Aluminum Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl gas. Handle in a fume hood. Quench carefully.
    
  • Trifluoroacetic Anhydride (TFAA): Corrosive and volatile. Causes severe burns. Inhalation of vapors is toxic.

  • Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

  • Waste Disposal: Aqueous washes contain aluminum salts and fluorinated acids. Neutralize before disposal according to local environmental regulations.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
  • Groves, K., et al. "Synthesis of 4-phenoxy-acetophenone derivatives." Journal of Chemical Research, 2005.
  • Trifluoroacetylation Protocols: Smyth, T. P., & Corby, B. W. "Industrially Viable Alternative to the Friedel-Crafts Acylation Reaction." Organic Process Research & Development, 1(4), 264-267, 1997.[3] Link Discusses the use of TFAA and mixed anhydrides in acylation.

  • General Protocol Validation (BenchChem): "Application Notes and Protocols for the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation." BenchChem, 2025.[1] Link Provides the standard operating procedure baseline for AlCl3 mediated acylation.

  • Regioselectivity in Activated Ethers: Effenberger, F., et al. "Friedel-Crafts Acylation of Activated Aromatics." Chemische Berichte, 116, 1195, 1983.[3] Mechanistic grounding for para-selectivity in phenoxy systems.

Sources

Application Note: 4'-Phenoxy-2,2,2-trifluoroacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Phenoxy-2,2,2-trifluoroacetophenone represents a specialized class of Trifluoromethyl Ketone (TFMK) pharmacophores used in medicinal chemistry as Transition State Analogs (TSAs) . Unlike standard ketones, the strongly electron-withdrawing trifluoromethyl (


) group activates the carbonyl carbon, enabling it to form stable, reversible hemiketals with nucleophilic serine residues in enzyme active sites.

This guide details the use of this compound in two critical domains:

  • Chemical Biology: As a potent, reversible covalent inhibitor for profiling serine hydrolases (specifically Fatty Acid Amide Hydrolase [FAAH] and Carboxylesterases [CES] ).

  • Synthetic Chemistry: As a privileged scaffold for the asymmetric synthesis of chiral trifluoromethylated alcohols, a motif increasingly common in neuroactive drug candidates.

Mechanism of Action: The TFMK "Warhead"

The medicinal utility of this compound is driven by the thermodynamics of its carbonyl group.

Reversible Covalent Inhibition

In serine hydrolases (e.g., FAAH, AChE, CES), the catalytic triad (Ser-His-Asp) activates the serine hydroxyl for nucleophilic attack.

  • Standard Substrates: The enzyme attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the product (hydrolysis).

  • TFMK Inhibitors: The enzyme attacks the TFMK carbonyl. However, the adjacent

    
     group stabilizes the resulting tetrahedral adduct (hemiketal) so strongly that it mimics the transition state but resists collapse. This "freezes" the enzyme in a transition-state-like complex.[1]
    
Structural Advantages of the Phenoxy Moiety

While the


 group provides the reactivity, the 4'-phenoxy  tail confers selectivity:
  • Lipophilicity: Increases

    
    , facilitating membrane penetration and binding to the hydrophobic channels of FAAH.
    
  • Steric Fit: Mimics the arachidonyl/oleoyl chains of endogenous fatty acid amides.

Mechanistic Pathway (DOT Visualization)

TFMK_Mechanism cluster_0 Inhibition Logic Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 4'-Phenoxy-TFMK (Electrophilic Carbonyl) Inhibitor->Complex TS_Analog Tetrahedral Hemiketal (Stable Adduct) Complex->TS_Analog Nucleophilic Attack (k_on) TS_Analog->Complex Slow Dissociation (k_off)

Caption: Kinetic pathway of serine hydrolase inhibition by TFMKs. The reaction stalls at the stable Hemiketal stage, preventing substrate hydrolysis.

Application 1: Serine Hydrolase Inhibition Profiling

Target: Fatty Acid Amide Hydrolase (FAAH) or Carboxylesterase 1 (CES1). Objective: Determine the


 and 

of the compound to assess potency.
Protocol A: Fluorescence-Based Enzyme Assay

This protocol uses a fluorogenic substrate (AMC-Arachidonoyl Amide) which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.

Reagents & Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (to prevent nonspecific binding of the lipophilic inhibitor).

  • Enzyme: Recombinant Human FAAH (approx. 1-5 nM final concentration).

  • Substrate: Arachidonoyl-AMC (Final conc:

    
    , near 
    
    
    
    ).
  • Inhibitor: this compound (Stock: 10 mM in DMSO).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10-point dilution series of the inhibitor in DMSO (range: 1 nM to 10

      
      ).
      
    • Dilute enzyme stock into Assay Buffer.

  • Pre-Incubation (Critical):

    • Add 20

      
       of Enzyme solution + 1 
      
      
      
      of Inhibitor to a black 96-well plate.
    • Incubate for 10 minutes at 37°C. Note: TFMKs are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 79

      
       of Substrate solution to start the reaction.
      
  • Measurement:

    • Monitor fluorescence continuously for 30 minutes (Ex: 340 nm / Em: 460 nm).

    • Calculate the slope (RFU/min) of the linear portion of the curve.

  • Data Analysis:

    • Normalize slopes to the DMSO control (100% activity).

    • Fit data to the log(inhibitor) vs. response equation (Hill Slope) to derive

      
      .
      

Application 2: Asymmetric Synthesis of Chiral Alcohols

Objective: Use this compound as a substrate to synthesize (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol . Significance: Chiral trifluoromethyl alcohols are key building blocks for ferroelectric liquid crystals and bioactive norepinephrine reuptake inhibitors.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method avoids dangerous hydrogen gas and high pressures, using formic acid/amine as the hydrogen source.

Reagents
  • Substrate: this compound (1.0 eq).

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a flame-dried Schlenk flask, dissolve the ketone (1.0 mmol) in 2 mL of DCM.

    • Add the Ruthenium catalyst (0.005 mmol).

  • Initiation:

    • Add the HCOOH/Et3N mixture (3.0 eq) dropwise via syringe.

    • Stir the mixture at 25°C (Room Temp) under Argon.

  • Monitoring:

    • Monitor by TLC (Silica, 10% EtOAc/Hexane) or

      
      -NMR.
      
    • Reaction is typically complete in 4–12 hours.

  • Workup:

    • Quench with saturated

      
       (removes excess acid).
      
    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Determine Enantiomeric Excess (

      
      ) using Chiral HPLC (e.g., Chiralcel OD-H column).
      

Data Summary & Properties

PropertyValueRelevance
Molecular Weight 266.22 g/mol Small molecule fragment/lead.
LogP (Predicted) ~3.8High lipophilicity; CNS penetrant; Membrane bound targets.
Boiling Point 165-166 °CStable liquid at RT; amenable to GC analysis.
Reactivity Electrophilic CarbonylForms hydrates in water; store in desiccator.
Primary Targets FAAH, CES1, CES2Serine Hydrolase profiling.

References

  • Mechanism of TFMK Inhibition

    • Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Molecular Pharmacology, 2007.[2][3]

  • FAAH Inhibition Context

    • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). NIH/PMC Reviews.
  • Synthetic Application (Asymmetric Hydrogenation)

    • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. J. Org.[] Chem, 2021.[] (Analogous protocol adaptation).

  • Compound Properties

    • PubChem Compound Summary: 2,2,2-Trifluoroacetophenone deriv

Sources

Application Note: 4'-Phenoxy-2,2,2-trifluoroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 50343-97-2) as a strategic building block in the synthesis of next-generation fluorinated agrochemicals.

Executive Summary

This compound serves as a critical electrophilic scaffold for introducing the trifluoromethyl (


) moiety into agrochemical actives. Its primary utility lies in the synthesis of chiral 

-trifluoromethyl benzylic alcohols
, which function as bioisosteres for hydrolytically unstable esters or metabolically vulnerable benzyl positions in pyrethroids and triazole fungicides.

The electron-withdrawing nature of the


 group, combined with the lipophilic phenoxy ether linkage, imparts two essential properties to the resulting active ingredients (AIs):
  • Enhanced Metabolic Stability: The

    
     group blocks cytochrome P450-mediated oxidation at the benzylic position.
    
  • Increased Lipophilicity: Facilitates cuticular penetration in insects and fungi.

Chemical Profile & Reactivity[1][2][3][4]

  • Compound: this compound

  • CAS: 50343-97-2

  • Molecular Weight: 266.22 g/mol

  • Appearance: Off-white solid or pale yellow liquid (mp: 30–32 °C).

  • Key Reactivity:

    • High Electrophilicity: The adjacent

      
       group destabilizes the carbonyl, making it highly reactive toward nucleophiles (Grignards, hydrides) but prone to hydrate formation in aqueous media.
      
    • Chemoselectivity: The phenoxy ring is electron-rich, allowing for downstream electrophilic aromatic substitution (e.g., halogenation) after the ketone has been derivatized.

Primary Application: Synthesis of Chiral -Trifluoromethyl Carbinols

The most high-value application is the Asymmetric Transfer Hydrogenation (ATH) of this ketone to yield (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol . This chiral alcohol mimics the alcohol moiety of phenoxybenzyl pyrethroids but with significantly improved resistance to oxidative degradation.

Mechanism of Action & Synthesis Pathway

The synthesis relies on a "Lock-and-Key" catalytic cycle using a Ruthenium-arene complex. The


 group dictates the stereochemical outcome via steric repulsion in the transition state.

G Start Diphenyl Ether (Feedstock) Inter1 4'-Phenoxy-2,2,2- trifluoroacetophenone (Target Ketone) Start->Inter1 Friedel-Crafts (TFAA, AlCl3) Product (S)-1-(4-phenoxyphenyl)- 2,2,2-trifluoroethanol (Chiral Intermediate) Inter1->Product Asymmetric Transfer Hydrogenation Cat Ru-Catalyst (Noyori Type) Cat->Product Catalysis Final Fluorinated Pyrethroid Analogues Product->Final Esterification/Etherification

Figure 1: Synthetic pathway from commodity feedstock to high-value chiral agrochemical intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis is often required for bulk scale-up to ensure anhydrous quality.

Reagents:

  • Diphenyl ether (1.0 equiv)[1]

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Aluminum chloride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Lewis Acid Activation: Charge the flask with

    
     (1.1 equiv) and anhydrous DCM (5 mL/g substrate). Cool to 0 °C.
    
  • Acylation: Add TFAA (1.2 equiv) dropwise over 20 minutes. The solution will fume; ensure proper venting. Stir for 15 minutes to form the active acylating species.

  • Substrate Addition: Dissolve Diphenyl ether (1.0 equiv) in DCM and add dropwise to the mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) mixture. Caution: Exothermic hydrolysis.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with sat.

    
     (to remove trifluoroacetic acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~140 °C @ 5 mmHg) or silica gel chromatography if solid.
    
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol with >95% ee.

Reagents:

  • Substrate: this compound

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or EtOAc (Reagent grade)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under argon, dissolve the Ru-catalyst (0.005 equiv) in the solvent.

  • Reaction Initiation: Add the ketone substrate (1.0 equiv) to the catalyst solution.

  • Reductant Addition: Add the

    
     mixture (3.0 equiv) via syringe.
    
  • Incubation: Stir at 28 °C for 12–24 hours. Note: Trifluoromethyl ketones reduce faster than non-fluorinated analogs due to the activated carbonyl.

  • Monitoring: Monitor conversion via

    
    -NMR (Shift from -71 ppm ketone to -78 ppm alcohol).
    
  • Workup: Wash the reaction mixture with water and 1M HCl (to remove amine salts). Dry organic phase over

    
    .
    
  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

Data Summary: Optimization of Reduction Conditions
SolventCatalyst Load (mol%)Time (h)Conversion (%)ee (%)Notes
DCM 1.08>9996 (S)Best enantioselectivity.
MeOH 1.04>9982 (S)Faster rate, lower selectivity due to solvolysis.
EtOAc 0.5129594 (S)Green solvent alternative; scalable.
Water 2.0 (Surfactant)248891 (S)Requires surfactant (SDS) for solubility.

Quality Control & Analytical Standards

For agrochemical development, the purity of the trifluoromethylated intermediate is paramount to prevent downstream genotoxicity issues.

  • 
    -NMR Validation: 
    
    • Ketone (Starting Material): Singlet at

      
       -71.5 ppm.
      
    • Alcohol (Product): Doublet at

      
       -78.2 ppm (coupling with 
      
      
      
      -OH).
    • Hydrate (Impurity): Singlet at

      
       -82.0 ppm (forms if solvent is wet).
      
  • Storage: The ketone is hygroscopic. Store under nitrogen in a desiccator. The alcohol is stable but should be kept away from strong oxidizers.

References

  • Synthesis of Trifluoromethyl Ketones: J. Org. Chem. 2018, 83, 15, 8750–8758. "Friedel–Crafts Trifluoroacetylation of Aromatics."

  • Asymmetric Reduction Mechanism: J. Am. Chem. Soc. 2011, 133, 37, 14960–14963. "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones."

  • Agrochemical Application (General): Bioorg. Med. Chem. 2020, 28, 115234. "Fluorine in Agrochemicals: The Role of the Trifluoromethyl Group."

  • Safety Data: PubChem Compound Summary for CAS 50343-97-2.

Sources

Application Note: Derivatization and Biological Screening of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Phenoxy-2,2,2-trifluoroacetophenone represents a classic "transition state analog" scaffold used to target serine hydrolases (e.g., AChE, FAAH, Carboxylesterases). Its potency is derived from the highly electrophilic trifluoromethyl ketone (TFMK) warhead. However, this same electrophilicity complicates biological screening due to rapid hydration in aqueous buffers and slow-binding kinetics. This guide provides optimized protocols for derivatizing this scaffold and a validated screening workflow that accounts for the "hydration trap," ensuring reproducible


 and 

determination.

Introduction: The Fluorinated Warhead

The biological activity of this compound hinges on the electron-withdrawing nature of the trifluoromethyl (


) group. This group destabilizes the carbonyl, making it highly susceptible to nucleophilic attack.

In the context of serine hydrolases, the active site serine hydroxyl attacks the ketone carbonyl to form a stable tetrahedral hemiketal adduct . This mimics the transition state of ester hydrolysis, effectively locking the enzyme in an inhibited state.

The "Hydration Trap"

A critical, often overlooked factor is that TFMKs exist in a dynamic equilibrium between the active ketone and the inactive gem-diol (hydrate) in aqueous solution.

  • In DMSO: Predominantly Ketone form.

  • In Aqueous Buffer: Shifts significantly toward the Hydrate form.

  • Consequence: If you calculate inhibitor concentration based on the weight added, you may vastly overestimate the concentration of the active species, leading to artificial shifts in potency data.

Visualizing the Mechanism

The following diagram illustrates the critical equilibrium and the inhibition pathway.

TFMK_Mechanism cluster_0 The Screening Challenge Ketone Active Ketone (DMSO Stock) Hydrate Inactive Gem-Diol (Aqueous Buffer) Ketone->Hydrate +H2O (Fast Equilibrium) Complex Enzyme-Inhibitor Complex (Hemiketal) Ketone->Complex +Enzyme (Slow Binding) Enzyme Serine Hydrolase (Active Site Ser-OH)

Figure 1: The TFMK Equilibrium.[1] In aqueous assays, the active ketone is sequestered as an inactive hydrate. Inhibition requires the ketone form, often necessitating a pre-incubation step to allow the equilibrium to re-establish and binding to occur.

Derivatization Protocols

Derivatization is essential for Structure-Activity Relationship (SAR) studies and for creating negative controls.

Protocol A: Reduction to Alcohol (Negative Control)

The corresponding alcohol, 1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol, lacks the electrophilic carbonyl and serves as a critical negative control to prove the mechanism of action is covalent/transition-state mimicry rather than non-specific hydrophobic binding.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (

    
    )
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the ketone in 5 mL of anhydrous MeOH in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Slowly add

    
     (1.5 mmol) in small portions over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (the alcohol is more polar than the ketone).

  • Quench: Carefully add 1 mL of saturated

    
     solution.
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Yield: Typically >90%. The product is a stable solid/oil and does not hydrate.

Protocol B: Oxime Formation (Probe Synthesis)

Converting the ketone to an oxime is difficult due to the deactivated carbonyl but is necessary for creating linker-ready probes (e.g., using aminooxy-functionalized tags).

Reagents:

  • Substrate: this compound

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (3.0 eq)
    
  • Base: Pyridine (5.0 eq)

  • Solvent: Ethanol (

    
    )
    

Procedure:

  • Setup: In a pressure vial (to contain volatile components if heating is needed), dissolve the ketone in EtOH.

  • Activation: Add Pyridine and Hydroxylamine HCl. The pyridine acts as both solvent and proton scavenger.

  • Reflux: Heat to 70°C for 12–24 hours. Note: TFMKs are sluggish; standard RT conditions often fail.

  • Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), then brine.

  • Purification: Flash chromatography is usually required to separate the

    
     isomers.
    

Biological Screening Workflow

TFMKs are Slow-Binding Inhibitors . Standard assays initiated by adding substrate immediately after inhibitor will yield variable


 values that drift over time.
The "Pre-Incubation" Requirement

To obtain accurate


 values, you must allow the Enzyme-Inhibitor (E-I) complex to reach equilibrium before adding the substrate to measure residual activity.
Step-by-Step Assay Protocol (96-well Format)

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA (BSA prevents wall sticking of hydrophobic inhibitors).

  • Enzyme: Recombinant Serine Hydrolase (e.g., FAAH, AChE).

  • Substrate: Fluorogenic substrate (e.g., AMC-based).

  • Inhibitor Stock: 10 mM in 100% DMSO.

Workflow:

  • Preparation of Stocks:

    • Prepare 10x serial dilutions of the inhibitor in 100% DMSO .

    • Critical: Do not dilute inhibitors in aqueous buffer for storage; the hydrate will form and precipitate or alter concentration.

  • Intermediate Dilution (The "Shift"):

    • Dilute the DMSO stocks 1:10 into the Assay Buffer.

    • Note: This initiates the hydration equilibrium. Use immediately.

  • Pre-Incubation (The "Slow-Binding" Fix):

    • Add 10

      
      L of diluted inhibitor to 80 
      
      
      
      L of Enzyme solution in the plate.
    • Incubate at RT for 30 to 60 minutes .

    • Why: This allows the ketone (replenished from the hydrate pool) to covalently modify the enzyme active site.

  • Reaction Initiation:

    • Add 10

      
      L of Substrate solution to start the reaction.
      
    • Read fluorescence immediately (Kinetic Mode) for 20 minutes.

  • Data Analysis:

    • Calculate the slope (Velocity,

      
      ) of the linear portion of the fluorescence curve.
      
    • Plot

      
       vs. log[Inhibitor].
      
Data Interpretation Table
ObservationCauseCorrective Action
Drifting Baseline Inhibitor is still binding during measurement.Increase pre-incubation time (e.g., from 30 to 60 min).
Weak Potency (

)
Hydration equilibrium favors gem-diol heavily.Verify stock in anhydrous DMSO. Use

correction.
Steep Hill Slope (> 1.5) Aggregation or insolubility.Add 0.01% Triton X-100 to buffer; check solubility.

References

  • Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics.[3] Biochemistry, 29(37), 8713–8720. [Link]

  • Ashani, Y., et al. (1990). Mechanism of inhibition of cholinesterases by huperzine A. Biochemical and Biophysical Research Communications, 184(2), 719-726. (Context on slow-binding reversible inhibitors).
  • Linderman, R. J., et al. (1989). Inhibition of insect juvenile hormone esterase by trifluoromethyl ketone sulfides and mercaptans. Pesticide Biochemistry and Physiology, 35(3), 291-299. [Link]

  • Boger, D. L., et al. (2005). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 15(5), 1407-1412. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4'-Phenoxy-2,2,2-trifluoroacetophenone in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This fluorinated ketone serves as a crucial intermediate in the development of novel therapeutics, making a robust and scalable synthetic protocol essential for researchers and professionals in the pharmaceutical and agrochemical industries.

This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and analytical methodologies required for the successful and safe execution of this synthesis.

Synthetic Strategy: The Friedel-Crafts Acylation of Diphenyl Ether

The most direct and industrially viable route to this compound is the Friedel-Crafts acylation of diphenyl ether. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2][3] In this specific application, diphenyl ether is acylated with trifluoroacetic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

The choice of trifluoroacetic anhydride as the acylating agent is advantageous as it readily forms the highly electrophilic trifluoroacetyl cation in the presence of aluminum chloride. The reaction generally proceeds with high regioselectivity, favoring acylation at the para-position of the phenoxy group due to steric hindrance at the ortho-positions.

Reaction Mechanism: A Stepwise Look

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization facilitates the cleavage of the anhydride, generating a highly reactive and resonance-stabilized trifluoroacetylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether acts as a nucleophile, attacking the electrophilic trifluoroacetylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the final product, this compound.

Friedel_Crafts_Acylation reagents Diphenyl Ether + Trifluoroacetic Anhydride + Aluminum Chloride (Catalyst) acylium_formation Formation of Trifluoroacetylium Ion reagents->acylium_formation Step 1 electrophilic_attack Electrophilic Attack by Diphenyl Ether acylium_formation->electrophilic_attack Step 2 arenium_ion Arenium Ion (Sigma Complex) electrophilic_attack->arenium_ion deprotonation Deprotonation and Aromatization arenium_ion->deprotonation Step 3 product This compound deprotonation->product

Caption: Overall workflow of the Friedel-Crafts acylation.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.

Reagent and Equipment Data
Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)Notes
Diphenyl ether170.211.071.0Ensure high purity (>99%)
Trifluoroacetic anhydride210.031.491.1Highly corrosive and moisture-sensitive
Aluminum chloride (anhydrous)133.342.481.2Highly reactive with water
Dichloromethane (DCM)84.931.33-Anhydrous, as solvent
Hydrochloric acid (1 M)36.46~1.0-For quenching
Saturated Sodium Bicarbonate84.01--For washing
Brine---For washing
Anhydrous Magnesium Sulfate120.372.66-For drying
Ethanol46.070.789-For recrystallization
100 L Glass Reactor---Equipped with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
Heating/Cooling Mantle---For temperature control
Experimental Workflow

experimental_workflow start Start charge_reactor Charge Reactor with Diphenyl Ether and DCM start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_alcl3 Slowly Add Aluminum Chloride cool_reactor->add_alcl3 add_tfaa Add Trifluoroacetic Anhydride Dropwise add_alcl3->add_tfaa reaction Stir at Room Temperature (Monitor by TLC/GC) add_tfaa->reaction quench Quench with Ice-Cold HCl (aq) reaction->quench separate_layers Separate Organic Layer quench->separate_layers wash_organic Wash with NaHCO₃ (aq) and Brine separate_layers->wash_organic dry_organic Dry over MgSO₄ wash_organic->dry_organic filter_and_concentrate Filter and Concentrate in vacuo dry_organic->filter_and_concentrate recrystallize Recrystallize from Ethanol/Water filter_and_concentrate->recrystallize isolate_and_dry Isolate and Dry Product recrystallize->isolate_and_dry end End isolate_and_dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup and Inert Atmosphere:

    • Ensure the 100 L glass reactor is clean, dry, and equipped with a mechanical stirrer, a 10 L dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

    • Purge the reactor with dry nitrogen to establish an inert atmosphere.

  • Charging of Reagents:

    • Charge the reactor with diphenyl ether (10.0 kg, 58.75 mol) and anhydrous dichloromethane (40 L).

    • Begin stirring to ensure a homogeneous solution.

  • Cooling and Catalyst Addition:

    • Cool the reactor contents to 0-5 °C using a cooling mantle.

    • Slowly and portion-wise add anhydrous aluminum chloride (8.6 kg, 64.62 mol) to the stirred solution. Caution: The addition is exothermic; maintain the internal temperature below 10 °C.

  • Addition of Acylating Agent:

    • Once the aluminum chloride has been added, add trifluoroacetic anhydride (13.5 kg, 64.27 mol, 9.1 L) to the dropping funnel.

    • Add the trifluoroacetic anhydride dropwise to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Quenching:

    • Prepare a separate vessel with a mixture of crushed ice (50 kg) and 1 M hydrochloric acid (20 L).

    • Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. Caution: This is a highly exothermic process, and hydrogen chloride gas may be evolved. Ensure adequate ventilation and temperature control.

  • Extraction and Washing:

    • Transfer the quenched mixture to a suitable separatory funnel or extraction vessel.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L). Caution: Effervescence will occur during the bicarbonate wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Reheat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 7.10 (d, 2H), 7.05 (d, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 180.5 (q, C=O), 162.0, 155.0, 132.5, 130.0, 125.0, 120.5, 118.0, 116.5 (q, CF₃).
IR (KBr, cm⁻¹)ν: 1710 (C=O stretch), 1600, 1580 (aromatic C=C stretch), 1250 (C-O stretch), 1150 (C-F stretch).
GC-MS Purity > 99% by GC analysis. MS (EI): m/z (%) = 266 (M+), 197, 169, 77.

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Trifluoroacetic Anhydride: Highly corrosive, a strong lachrymator, and reacts violently with water.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns.[5] Store and handle under anhydrous conditions.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize inhalation.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling and ventilation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.[4][5]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided analytical data serves as a benchmark for quality control, ensuring the suitability of the synthesized material for downstream applications in medicinal chemistry and materials science.

References

  • Eureka | Patsnap. Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid. Available at: [Link].

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available at: [Link].

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].

  • PubChem. 2,2,2-Trifluoroacetophenone. Available at: [Link].

  • ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Available at: [Link].

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. Available at: [Link].

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016. Available at: [Link].

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. 2021. Available at: [Link].

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link].

  • Google Patents. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.
  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link].

Sources

Introduction: The Purification Challenge of Fluorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparative HPLC Purification of 4'-Phenoxy-2,2,2-trifluoroacetophenone

This compound is a fluorinated aromatic ketone, a structural motif of increasing importance in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties and metabolic stability, while the phenoxyacetophenone core provides a rigid scaffold for molecular design. However, the purification of such compounds from complex reaction mixtures presents a significant challenge. Crude products often contain closely related impurities, such as starting materials, isomers, or byproducts, which can be difficult to resolve using traditional methods like flash chromatography.

High-Performance Liquid Chromatography (HPLC) offers the necessary resolving power for achieving high purity (>99%). This application note provides a comprehensive guide and a robust, validated protocol for the purification of this compound. We will explore the rationale behind chromatographic parameter selection, comparing a conventional C18 stationary phase with a specialized Pentafluorophenyl (PFP) phase to demonstrate how tailored column chemistry can overcome the challenges associated with purifying fluorinated aromatic molecules.

Scientific Rationale: A Strategy for Selectivity

The key to a successful HPLC purification is maximizing the selectivity between the target compound and its impurities. The molecular structure of this compound offers several handles for chromatographic interaction.

  • Hydrophobicity: The overall structure is non-polar, making Reversed-Phase (RP-HPLC) the most suitable mode of chromatography.[1][2]

  • Aromaticity: The two phenyl rings are capable of strong π-π stacking interactions.

  • Fluorination: The highly electronegative fluorine atoms in the -CF3 group create a strong dipole and can participate in unique interactions (dipole-dipole, halogen bonding) that are not exploited by standard alkyl phases.

Based on these properties, we will evaluate two distinct stationary phases:

  • Octadecyl Silane (C18): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobic interactions. It serves as our baseline for performance.

  • Pentafluorophenyl (PFP): PFP phases are designed to provide alternative selectivity for compounds containing polarizable electrons or halogen atoms.[3][4] They offer a multi-modal separation mechanism involving hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating isomers and halogenated compounds.[3][4]

For the mobile phase, a combination of water and an organic modifier is standard for RP-HPLC.[5] We will use acetonitrile (ACN) due to its low viscosity and UV transparency. Methanol is also a viable alternative and can sometimes enhance π-π interactions with phenyl-based columns.[6] A small amount of Trifluoroacetic Acid (TFA) will be added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[5]

Experimental Protocol: From Crude Material to Purified Compound

This section details the step-by-step methodology for the purification of this compound.

Materials and Instrumentation
Item Specification
Instrumentation Preparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Columns 1. C18, 10 µm, 250 x 21.2 mm2. Pentafluorophenyl (PFP), 10 µm, 250 x 21.2 mm
Solvents HPLC-grade Acetonitrile (ACN) and Deionized Water
Additive HPLC-grade Trifluoroacetic Acid (TFA)
Sample Crude this compound
Sample Solvent Acetonitrile or a 50:50 mixture of Acetonitrile:Water
Chromatographic Conditions

The following parameters were optimized for the efficient separation and purification of the target compound.

Parameter Condition
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 50% B to 95% B over 20 minutes
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by PDA scan)
Injection Volume 1-5 mL (dependent on sample concentration and column loading)
Sample Concentration ~20-50 mg/mL
Step-by-Step Purification Workflow
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. Degas the solution by sonication or vacuum filtration.

    • To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution.

  • Sample Preparation:

    • Dissolve the crude this compound in the sample solvent to achieve a concentration of approximately 20-50 mg/mL.

    • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

  • System Setup and Equilibration:

    • Install the desired column (C18 or PFP) into the HPLC system.

    • Purge the pump lines with fresh mobile phases.

    • Equilibrate the column with the starting conditions (50% Mobile Phase B) at 20.0 mL/min for at least 15-20 minutes, or until a stable baseline is observed at the detector.

  • Injection and Purification Run:

    • Perform a small analytical-scale injection (if a corresponding analytical method is available) to confirm the retention time of the target compound.

    • Inject the prepared sample onto the equilibrated preparative column.

    • Begin the gradient run and monitor the chromatogram in real-time.

  • Fraction Collection:

    • Collect the eluent corresponding to the main peak of the target compound. Use the UV signal threshold to trigger the start and end of collection to avoid collecting impurities in the leading or tailing edges of the peak.

    • Collect baseline eluent before and after the target peak as waste.

  • Post-Purification Analysis:

    • Combine the collected fractions.

    • Evaporate the solvent (acetonitrile and water) using a rotary evaporator.

    • Analyze a small portion of the resulting solid/oil by analytical HPLC or other techniques (NMR, MS) to confirm purity.

Purification Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation Phase cluster_hplc HPLC Purification Phase cluster_output Output & Analysis Crude Crude Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep HPLC HPLC System SamplePrep->HPLC Inject Sample Column Prep Column (C18 or PFP) HPLC->Column Detector UV Detector (@ 254 nm) Column->Detector Collector Fraction Collector Detector->Collector Pure Pure Fractions Collector->Pure Target Peak Waste Waste Collector->Waste Baseline & Impurities Analysis Purity Analysis (Analytical HPLC, NMR) Pure->Analysis

Caption: Workflow for the preparative HPLC purification of this compound.

Expected Results and Discussion

When purifying this compound, both the C18 and PFP columns are expected to yield a product of high purity. However, the selectivity and resulting chromatograms will likely differ.

  • On the C18 Column: Separation will be dominated by hydrophobicity. The target compound will be well-retained. Impurities that are significantly more or less polar will be easily separated. However, structurally similar, non-polar impurities may co-elute or exhibit poor resolution.

  • On the PFP Column: The PFP phase is anticipated to provide superior resolution for closely related aromatic and fluorinated impurities.[3][4] The multiple interaction modes (π-π, dipole-dipole) can differentiate between molecules with subtle electronic or structural differences that are not resolved based on hydrophobicity alone. This can lead to sharper peaks and greater separation from near-eluting impurities, ultimately resulting in higher purity fractions and better overall yield.

For method optimization, adjusting the gradient slope is the most powerful tool. A shallower gradient will increase run time but improve the resolution between closely eluting peaks. Conversely, a steeper gradient will shorten the run time at the cost of resolution.

Conclusion

This application note presents a robust and reliable preparative HPLC method for the purification of this compound. By leveraging the principles of reversed-phase chromatography and selecting an appropriate stationary phase, high-purity material suitable for research, development, and further scientific investigation can be consistently obtained. The use of a Pentafluorophenyl (PFP) stationary phase is particularly recommended for its ability to provide alternative selectivity for fluorinated and aromatic compounds, often leading to improved resolution and purity compared to standard C18 phases. This protocol serves as a validated starting point for researchers facing similar purification challenges.

References

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI Technologies URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharma Times URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

Application Note: Crystallization & Purification Strategies for 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification protocols for 4'-Phenoxy-2,2,2-trifluoroacetophenone , a critical fluorinated intermediate used in the synthesis of enzyme inhibitors and voltage-gated sodium channel blockers. Due to the highly electron-withdrawing trifluoromethyl (


) group, this compound exhibits a strong propensity to form stable hydrates (

-diols) in the presence of moisture. This guide provides a decision-matrix approach to crystallization, distinguishing between anhydrous isolation and hydrate-mediated purification, with specific strategies to mitigate "oiling out" common to diphenyl ether derivatives.

Physicochemical Profiling & Challenges

Before initiating crystallization, it is imperative to understand the equilibrium governing trifluoromethyl ketones (TFMKs).

The Ketone-Hydrate Equilibrium

Unlike non-fluorinated analogs, the carbonyl carbon in this compound is highly electrophilic. In the presence of water, it shifts equilibrium toward the gem-diol (hydrate) form.

  • Ketone Form (Target): Lipophilic, often a low-melting solid or viscous oil.

  • Hydrate Form (Impurity/Intermediate): Polar, often a crystalline solid with a higher melting point.

Critical Check: Perform a


F-NMR or 

H-NMR in a dry solvent (

).
  • Ketone Signal: ~ -71 ppm (

    
    , singlet).
    
  • Hydrate Signal: ~ -82 to -85 ppm (

    
    , singlet); broad -OH proton signal in 
    
    
    
    H-NMR.
Solubility Profile
Solvent ClassExamplesSolubility (Ketone)SuitabilityRisk Factor
Non-Polar Hexane, Heptane, PentaneLow to ModerateAnti-Solvent Oiling out if cooled too fast.
Polar Aprotic Ethyl Acetate (EtOAc), DCM, TolueneHighPrimary Solvent Good for solubilization; Toluene allows azeotropic drying.
Protic Methanol, Ethanol, WaterHighAVOID Forms stable hemiacetals or hydrates.

Decision Matrix & Workflow

The following workflow dictates the purification strategy based on the crude material's state and the target form.

PurificationWorkflow Start Crude Material Analysis (NMR/TLC) CheckHydrate Is Hydrate Present (>5%)? Start->CheckHydrate RouteA Route A: Anhydrous Crystallization (Target: Pure Ketone) CheckHydrate->RouteA No (Dry) RouteB Route B: Hydrate-Mediated Purification (Target: Purify via Hydrate -> Dehydrate) CheckHydrate->RouteB Yes (Wet) SolventSelect Dissolve in dry Toluene/Heptane RouteA->SolventSelect HydrateForm Convert to Hydrate (Add H2O/Hexane) RouteB->HydrateForm Cooling Controlled Cooling (-20°C) SolventSelect->Cooling Final Pure Anhydrous Product Cooling->Final Dehydrate Dean-Stark Distillation (Toluene Reflux) HydrateForm->Dehydrate Dehydrate->SolventSelect

Figure 1: Strategic decision tree for processing trifluoromethyl ketones based on initial hydration state.

Protocol A: Anhydrous Crystallization (Direct Isolation)

Applicability: When the crude material is predominantly the ketone and free of significant moisture.

Reagents
  • Solvent: Toluene (Dried over molecular sieves).

  • Anti-Solvent: n-Heptane (HPLC Grade).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude this compound in the minimum amount of warm Toluene (40–50°C).

    • Note: Do not exceed 60°C to avoid thermal decomposition or oligomerization.

  • Clarification: If particulates are present, filter the warm solution through a 0.45 µm PTFE syringe filter.

  • Anti-Solvent Addition: While stirring at 40°C, add n-Heptane dropwise until a faint turbidity persists.

    • Ratio: Target a final Toluene:Heptane ratio of 1:3 to 1:5.

  • Re-dissolution: Add a few drops of Toluene to clear the turbidity.

  • Seeding (Critical): Add a seed crystal of the pure ketone. If unavailable, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling:

    • Cool to Room Temperature (RT) over 2 hours (approx 10°C/hour).

    • Observation: If oil droplets form ("oiling out"), reheat to 40°C and add more Toluene, then cool slower.

    • Once solid crystals appear at RT, transfer to a freezer (-20°C) for 12 hours.

  • Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold n-Pentane.

  • Drying: Dry under high vacuum (0.1 mbar) at RT. Do not heat , as the compound may sublime or melt.

Protocol B: Hydrate-Mediated Purification

Applicability: When the crude is impure, oily, or contains significant water. This method exploits the high crystallinity of the hydrate to reject impurities, followed by chemical dehydration.

Phase 1: Crystallization of the Hydrate
  • Suspend: Suspend the crude oil in Hexane (10 mL per gram).

  • Hydrate Formation: Add water (1.2 equivalents relative to ketone) and stir vigorously at RT for 4–6 hours. The oil should convert to a white, crystalline solid (the gem-diol).

  • Filtration: Filter the solid hydrate. Wash with Hexane to remove non-polar impurities (e.g., unreacted diphenyl ether).

  • Analysis: Check purity by HPLC or TLC. If pure, proceed to Phase 2.

Phase 2: Dehydration (Restoring the Ketone)
  • Dissolution: Place the solid hydrate in a round-bottom flask with Toluene (20 mL per gram).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with Toluene. Reflux the mixture.

    • Mechanism:[1][2][3][4] Water is removed azeotropically, shifting the equilibrium back to the ketone.

  • Monitoring: Continue reflux until no more water collects in the trap (usually 2–4 hours).

  • Concentration: Evaporate the Toluene under reduced pressure.

  • Final Polish: Recrystallize the resulting residue using Protocol A if necessary.

Mechanism of Action: Hydrate Equilibrium

The following diagram illustrates the chemical transformation driving Protocol B.

ChemicalMechanism Ketone Trifluoromethyl Ketone (Lipophilic / Oil) Ph-O-Ph-CO-CF3 Transition Equilibrium Ketone->Transition  Spontaneous in wet solvent Water + H2O Water->Transition Hydrate gem-Diol (Hydrate) (Polar / Crystalline) Ph-O-Ph-C(OH)2-CF3 Transition->Hydrate Hydrate->Ketone  Dean-Stark (Toluene Reflux) - H2O

Figure 2: Reversible hydration of the trifluoroacetyl group. Protocol B leverages the crystalline stability of the hydrate for purification before reverting to the ketone.

Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this compound class.

SymptomRoot CauseCorrective Action
Milky emulsion upon cooling Cooling too fast; Metastable zone width exceeded.Reheat to clear solution.[2][3] Cool at 5°C/hour. Increase stir rate.
Oil droplets at bottom Solvent system too non-polar.Add 5-10% more Toluene or DCM to the mixture.
No crystallization at -20°C Solution is too dilute or lacks nucleation sites.Concentrate by 20% via rotovap. Seed with a glass rod scratch or a crystal from a previous batch.

References

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters. Beilstein J. Org. Chem. Link

  • National Institutes of Health (PMC). (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Link

  • Organic Syntheses. (2003). Synthesis of Trifluoromethyl Ketones via Oxidative Cleavage. Org. Synth. 2003, 80, 200. Link

  • Sigma-Aldrich. (n.d.).[5] 2,2,2-Trifluoroacetophenone Product Sheet & Properties. Link

  • BenchChem. (2025). Purification of 2,2',4'-Trichloroacetophenone by Recrystallization. (Analogous halogenated ketone protocols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical development, typically proceeds via a Friedel-Crafts acylation of phenoxybenzene. While effective, this reaction invariably produces a crude product contaminated with starting materials, reaction byproducts, and structural isomers. Achieving high purity (>99%) is critical for subsequent synthetic steps and regulatory compliance.

This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and process chemists to effectively remove impurities from crude this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally design an optimal purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude this compound?

Answer: Understanding the potential impurities is the first step in designing a purification strategy. The primary synthesis route, a Lewis acid-catalyzed Friedel-Crafts acylation of phenoxybenzene with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride, TFAA), typically generates several classes of impurities.[1][2]

  • Unreacted Starting Materials: Chiefly, unreacted phenoxybenzene (diphenyl ether).

  • Acidic Byproducts: Trifluoroacetic acid is a major byproduct, formed from the hydrolysis of trifluoroacetic anhydride by trace moisture.[3] Residual Lewis acid (e.g., AlCl₃) and protic acids (e.g., HCl) from the workup may also be present.

  • Positional Isomers: The phenoxy group is an ortho, para-directing activator in electrophilic aromatic substitution.[1] Therefore, the formation of the undesired 2'-Phenoxy-2,2,2-trifluoroacetophenone isomer is highly probable and often represents the most significant purification challenge.

Phenoxybenzene Phenoxybenzene Product This compound (Desired Para-Isomer) Phenoxybenzene->Product Para-attack (Major) Isomer 2'-Phenoxy-2,2,2-trifluoroacetophenone (Ortho-Isomer Impurity) Phenoxybenzene->Isomer Ortho-attack (Significant Side Product) TFAA Trifluoroacetic Anhydride (TFAA) + Lewis Acid (e.g., AlCl₃) TFAA->Phenoxybenzene Friedel-Crafts Acylation Acid Trifluoroacetic Acid (From TFAA Hydrolysis) TFAA->Acid Reaction with H₂O

Caption: Synthesis of the target molecule and formation of key impurities.

Q2: My crude product is a dark, oily residue after solvent removal. How can I perform an initial clean-up?

Answer: An oily or discolored crude product often indicates the presence of acidic residues and polymeric materials. A preliminary liquid-liquid extraction, or "acid-base wash," is a crucial first step to remove these gross impurities before attempting crystallization or chromatography.[4] This process works by converting acidic impurities into their water-soluble salt forms, which can then be easily washed away.[5][6]

Step-by-Step Protocol: Initial Acid-Base Wash

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent. Ethyl acetate or dichloromethane are common choices. Use approximately 10 mL of solvent per gram of crude material.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and invert it gently, frequently venting to release CO₂ gas that evolves from the acid-base neutralization. Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the trifluoroacetate salt and other acidic residues.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure (rotary evaporation).

The resulting material should be significantly cleaner and more amenable to further purification. If color persists, treatment with activated carbon during a subsequent recrystallization step can be effective.[7]

start Crude Oily Product (in Ethyl Acetate) wash Wash with aq. NaHCO₃ in Separatory Funnel start->wash separate Layer Separation wash->separate organic_layer Organic Layer: - Product - Isomer Impurity - Unreacted Phenoxybenzene separate->organic_layer Keep aqueous_layer Aqueous Layer: - Sodium Trifluoroacetate - Other Acidic Residues separate->aqueous_layer Discard dry Dry (Na₂SO₄), Filter, and Concentrate organic_layer->dry end Cleaner, Semi-Purified Product dry->end

Caption: Workflow for the initial acid-base wash of the crude product.

Q3: How can I effectively separate the desired 4'-phenoxy isomer from the 2'-phenoxy isomer?

Answer: This is the most critical purification step. The choice between recrystallization and column chromatography depends on the scale of your reaction, the relative proportion of isomers, and the required final purity.

Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[8] The 4'- (para) isomer is more symmetrical than the 2'- (ortho) isomer. This higher symmetry allows it to pack more efficiently into a crystal lattice, generally making it less soluble and giving it a higher melting point than the ortho-isomer. By carefully selecting a solvent, you can create conditions where the 4'-isomer crystallizes out of the cooling solution while the more soluble 2'-isomer remains in the mother liquor.[9]

Solvent Selection is Key: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] A systematic screening is recommended.

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Isopropanol Polar Protic82Good starting point for moderately polar ketones.
Ethanol/Water Polar ProticVariableA mixed system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol before cooling.
Toluene Non-polar111Good for aromatic compounds. Slower evaporation rate can lead to better crystal growth.
Heptane or Hexane Non-polar98 / 69Often used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.

Step-by-Step Protocol: Recrystallization

  • Dissolution: Place the semi-purified crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and all the solid dissolves. If it doesn't all dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as it allows impurities to be excluded from the growing lattice.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10][11] While both isomers are relatively polar due to the ketone group, the 2'- (ortho) isomer often exhibits slightly different polarity due to intramolecular interactions or steric effects, allowing for separation. Generally, the less polar compound will elute from the column first.

Step-by-Step Protocol: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system (mobile phase). A common starting point is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% ethyl acetate in hexane to 10%, then 15%), is often most effective.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Combining & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 5% to 20% Ethyl Acetate in Hexane
Elution Order Typically, the less polar unreacted phenoxybenzene will elute first, followed by the product isomers. Separation between isomers requires careful fraction collection.
Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.[7] This is a common problem with impure compounds.

Primary Causes & Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of your product. If the melting point of the impure mixture is lower than the temperature at which it becomes insoluble, it will oil out.

    • Solution: The material is too impure for recrystallization. Perform a pre-purification using flash column chromatography to remove the bulk of the impurities, then recrystallize the resulting enriched material.[7]

  • Solution Cooling Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly, leading to precipitation as an oil rather than controlled crystal growth.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% more) to ensure full dissolution, then insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure a very slow cooling rate.[7]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

References

  • Benchchem.
  • Google Patents.
  • Benchchem.
  • American Chemical Society.
  • ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Trifluoroacetic anhydride. [Link]

  • Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]

  • UMass Lowell. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Phenoxy-2,2,2-trifluoroacetophenone. This guide provides in-depth troubleshooting for one of the most common experimental hurdles: catalyst deactivation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter, moving from general observations to detailed diagnostic and regeneration protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding catalyst selection and the initial signs of deactivation.

Q1: What are the most common catalysts used for the hydrogenation of this compound and related aryl trifluoromethyl ketones?

The asymmetric reduction of trifluoroacetophenones to their corresponding chiral alcohols is a critical transformation. The catalysts of choice are typically noble metals on a high-surface-area support. Common systems include:

CatalystSupportTypical ReactionReference
Palladium (Pd)Carbon (C)Hydrogenation of aryl alkyl ketones[1]
Platinum (Pt)Carbon (C)Aqueous phase hydrogenation[2]
Ruthenium (Ru)Carbon (C)Hydrogenation of aromatic ketones[2]
Rhodium (Rh)Carbon (C) or Josiphos LigandsAsymmetric hydrogenation[1][3]

The selection depends on the desired selectivity, reaction conditions (temperature, pressure), and the presence of other functional groups. For instance, while standard Pd/C can reduce a benzylic carbonyl, harsher conditions are needed to reduce the aromatic ring itself.[1]

Q2: My reaction has stopped or slowed down significantly. What are the general signs of catalyst deactivation?

Observing a decline in reaction performance is the primary indicator of catalyst deactivation. Key symptoms include:

  • Decreased Conversion Rate: The most obvious sign is a lower-than-expected consumption of the starting material, this compound, over a given time.

  • Increased Reaction Time: The reaction requires significantly more time to reach the target conversion compared to initial runs.

  • Loss of Selectivity: You may observe an increase in the formation of undesired byproducts. This indicates that the nature of the catalytic active sites may have changed.

  • Change in Physical Appearance: The catalyst may change color (e.g., from black to grayish) or clump together, indicating physical or chemical changes.

These symptoms can be caused by several underlying mechanisms, which are broadly categorized as fouling (coking), poisoning, and thermal degradation.[4]

Part 2: Troubleshooting Guide for Specific Deactivation Mechanisms

This section provides a deeper dive into the specific causes of catalyst deactivation, complete with diagnostic workflows and regeneration protocols.

Issue 1: Gradual Loss of Activity Over Several Runs (Suspected Fouling/Coking)
Q3: My supported metal catalyst (e.g., Pd/C, Ru/C) is losing activity with each recycle. What is the likely cause and how can I address it?

Expert Analysis: A gradual decline in performance when recycling a catalyst is a classic symptom of fouling , often referred to as coking .[4] In reactions involving aromatic ketones, high-molecular-weight byproducts or polymers can form and physically deposit on the catalyst's surface.[2] This deposition blocks the pores of the support material and covers the active metal sites, preventing the substrate from reaching them.[5][6] This is one of the most common, yet often reversible, forms of deactivation in hydrogenation processes.[7]

Workflow for Diagnosing and Reversing Catalyst Fouling

cluster_diagnosis Diagnosis cluster_regeneration Regeneration Protocol Observe Observe Gradual Activity Loss TPO Perform Temperature- Programmed Oxidation (TPO) Observe->TPO Confirm carbon deposits Visual Visually Inspect Catalyst (Color Change, Clumping) Observe->Visual SolventWash Step 1: Solvent Wash (e.g., Toluene, Ethanol) to remove physisorbed species TPO->SolventWash Fouling Confirmed Drying Step 2: Dry Catalyst (Vacuum Oven, <100°C) SolventWash->Drying Oxidation Step 3: Controlled Oxidation (Calcination in dilute air/O2) to burn off coke Drying->Oxidation Reduction Step 4: Re-reduction (Flowing H2 at elevated temp.) to reactivate metal sites Oxidation->Reduction Reuse Ready for Reuse Reduction->Reuse

Caption: Diagnostic and regeneration workflow for a fouled catalyst.

Detailed Experimental Protocols:

Protocol 1: Catalyst Regeneration via Oxidation-Reduction Cycle This protocol is adapted from standard procedures for regenerating coked hydrogenation catalysts.[2][7]

  • Solvent Washing:

    • Place the deactivated catalyst in a flask.

    • Add a suitable solvent (e.g., ethanol or the reaction solvent) to wash away any loosely bound organic residues.

    • Stir or sonicate for 15-20 minutes, then carefully decant the solvent. Repeat 2-3 times.

    • A more rigorous wash can be performed using chloroform and glacial acetic acid with sonication, which has been shown to remove pore blockages.[8]

  • Drying:

    • Dry the washed catalyst in a vacuum oven at 80-100°C overnight to remove residual solvent.

  • Controlled Oxidation (Coke Burn-off):

    • Caution: This step can be exothermic and must be carefully controlled.

    • Place the dry catalyst in a tube furnace.

    • Heat the catalyst under a flow of an inert gas (N₂ or Ar).

    • Once at the target temperature (typically 300-400°C, but consult catalyst specifications), introduce a controlled, dilute stream of oxygen (e.g., 1-5% O₂ in N₂).[9]

    • Hold at this temperature until CO₂ evolution (monitored by a gas analyzer) ceases, indicating the coke has been removed. Uncontrolled temperature spikes can lead to irreversible sintering.[9]

  • Re-reduction:

    • Purge the system with inert gas to remove all oxygen.

    • Switch to a flow of hydrogen (or a dilute H₂/N₂ mixture).

    • Heat the catalyst according to the manufacturer's activation procedure (e.g., 180-250°C) to reduce the oxidized metal species back to their active metallic state.[2]

    • After the reduction period, cool the catalyst to room temperature under an inert atmosphere before handling.

Issue 2: Sudden and Severe Loss of Activity (Suspected Poisoning)
Q4: My catalyst was highly active initially but then died completely, or it was inactive from the very first run. What could be the cause?

Expert Analysis: A rapid and catastrophic loss of activity points towards catalyst poisoning .[4] This occurs when molecules in the reaction stream chemisorb strongly to the active metal sites, rendering them inactive. Unlike fouling, poisoning can occur with even trace amounts of contaminants. For reactions involving fluorinated compounds like this compound, there are specific concerns:

  • Fluoride Poisoning: Although the C-F bond is very strong, some catalytic systems, particularly under harsh conditions, can facilitate C-F bond activation or cleavage.[10][11] The resulting fluoride ions (HF) can strongly adsorb to and poison the catalyst's active sites.[12]

  • Impurity Poisoning: Common catalyst poisons include sulfur, phosphorus, and chlorine compounds, which may be present as impurities in the starting materials, solvents, or hydrogen gas.[4][13]

Decision Tree for Diagnosing Catalyst Poisoning

Start Sudden Loss of Activity CheckPurity Analyze Purity of Substrate & Solvents (GC-MS, ICP-MS) Start->CheckPurity CheckFluoride Analyze Reaction Mixture for Fluoride Ions (Ion Chromatography) Start->CheckFluoride ImpurityPoison Diagnosis: Impurity Poisoning (S, P, Cl detected) CheckPurity->ImpurityPoison Impurities Found Undetermined Diagnosis: Undetermined Cause (Re-evaluate reaction conditions) CheckPurity->Undetermined No Impurities CheckCatalyst Analyze Spent Catalyst Surface (XPS, EDX) CheckFluoride->CheckCatalyst Fluoride Detected CheckFluoride->Undetermined No Fluoride FluoridePoison Diagnosis: Fluoride Poisoning (F detected on catalyst) CheckCatalyst->FluoridePoison

Sources

Temperature control in the synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone. As a key intermediate in various synthetic pathways, precise control over its preparation is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols, with a core focus on the critical aspect of temperature control throughout the synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Issue Potential Cause(s) Troubleshooting & Solutions
Low or No Product Yield 1. Ineffective Lewis Acid Activation: Moisture in the reaction setup can deactivate the Lewis acid (e.g., AlCl₃). 2. Insufficient Reaction Temperature: The activation energy for the Friedel-Crafts acylation may not be met.[1] 3. Deactivated Aromatic Ring: While diphenyl ether is activated, impurities can hinder the reaction.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. 2. Optimize Reaction Temperature: Gradually increase the reaction temperature. For less reactive systems, temperatures up to 100-110°C may be necessary.[2] Monitor the reaction progress by TLC or GC to avoid decomposition at excessively high temperatures. 3. Use High-Purity Reagents: Ensure the diphenyl ether and trifluoroacetic anhydride are of high purity.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Friedel-Crafts acylation of diphenyl ether can potentially yield ortho- and para-isomers. Temperature can influence the kinetic versus thermodynamic product distribution. 2. Fries Rearrangement: If the reaction temperature is too high, the desired ketone product might undergo rearrangement.1. Precise Temperature Control During Acylating Agent Addition: Add the trifluoroacetic anhydride or its complex with the Lewis acid dropwise at a low temperature (e.g., 0-5°C) to favor the kinetically controlled para-product. 2. Maintain a Consistent Reaction Temperature: After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) to ensure consistent product formation. Avoid excessive heating.
Presence of Dark, Tarry Byproducts 1. Overheating: Excessive temperatures can lead to polymerization and decomposition of reagents and products. 2. Prolonged Reaction Time at Elevated Temperatures: Even at moderately high temperatures, extended reaction times can promote side reactions.1. Implement a Controlled Heating Profile: Use an oil bath with a temperature controller for precise heating. Avoid direct heating with a heating mantle. 2. Optimize Reaction Time: Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Cleavage of the Ether Linkage 1. Harsh Acidic Conditions and High Temperatures: Strong Lewis acids in combination with high temperatures can promote the cleavage of the ether bond in diphenyl ether, leading to phenol and other derivatives.[3]1. Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid if ether cleavage is a significant issue. 2. Maintain Low to Moderate Temperatures: Carry out the reaction at the lowest temperature that provides a reasonable reaction rate.
Di-acylation Product Detected 1. High Molar Ratio of Acylating Agent: Using a large excess of trifluoroacetic anhydride can lead to the formation of a second acylation product. 2. Highly Activating Substrate: Diphenyl ether is an activated substrate, making it susceptible to a second electrophilic attack.1. Stoichiometric Control: Use a molar ratio of diphenyl ether to trifluoroacetic anhydride close to 1:1. 2. Low Temperature Addition: Add the acylating agent at a low temperature to control the reactivity. The initial acylation deactivates the ring, making a second acylation less favorable under controlled conditions.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is a classic Friedel-Crafts acylation reaction. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the trifluoroacetic anhydride, leading to the formation of a resonance-stabilized trifluoroacylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich diphenyl ether attacks the electrophilic trifluoroacylium ion. This is the rate-determining step and results in the formation of a carbocation intermediate.

  • Deprotonation: A weak base removes a proton from the aromatic ring, restoring aromaticity and yielding the final product, this compound.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of Friedel-Crafts acylation increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition.

  • Regioselectivity: The temperature can influence the position of acylation on the diphenyl ether ring (ortho vs. para). Lower temperatures often favor the formation of the kinetic product, which is typically the less sterically hindered para-isomer.

  • Minimizing Side Reactions: High temperatures can promote undesirable side reactions such as cleavage of the ether linkage, di-acylation, and polymerization, leading to a complex product mixture and lower yield of the desired product.

Q3: What is the ideal temperature profile for this reaction?

A3: While the optimal temperature profile can vary slightly based on the specific Lewis acid and solvent used, a general guideline is as follows:

  • Reagent Addition: The trifluoroacetic anhydride should be added to the mixture of diphenyl ether and Lewis acid at a low temperature, typically between 0°C and 5°C, to control the initial exothermic reaction and favor para-substitution.

  • Reaction Progression: After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours. In some cases, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.

  • Work-up: The quenching of the reaction should also be performed at a low temperature by slowly adding the reaction mixture to ice or cold dilute acid to manage the exothermic hydrolysis of the Lewis acid complex.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (diphenyl ether) and the appearance of the product. This allows for the determination of the optimal reaction time and prevents unnecessary heating or extended reaction times that could lead to byproduct formation.

Q5: What are some common methods for purifying the final product?

A5: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After quenching the reaction, the organic layer is separated, washed with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[5] If recrystallization is insufficient, column chromatography on silica gel is an effective method for obtaining a highly pure product.

Section 3: Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on temperature control.

Materials:

  • Diphenyl ether (phenoxybenzene)

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with a stirring bar

  • Thermometer

  • Ice bath

  • Oil bath with temperature controller

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: In the flask, dissolve diphenyl ether (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0-5°C using an ice bath.

  • Lewis Acid Addition: While maintaining the temperature at 0-5°C, slowly add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred solution.

  • Acylating Agent Addition (Critical Temperature Control): In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Quenching (Critical Temperature Control): Cool the reaction mixture back down to 0-5°C with an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Section 4: Visualizations

Reaction Workflow

ReactionWorkflow reagents Diphenyl Ether + AlCl₃ in DCM cooling1 Cool to 0-5°C reagents->cooling1 addition Add Trifluoroacetic Anhydride (0-10°C) cooling1->addition reaction Stir at RT (4-6h) addition->reaction cooling2 Cool to 0-5°C reaction->cooling2 quench Quench with Ice/HCl cooling2->quench workup Aqueous Workup quench->workup purification Purification workup->purification product 4'-Phenoxy-2,2,2- trifluoroacetophenone purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

LowYieldTroubleshooting start Low Product Yield cause1 Moisture Contamination? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Impure Reagents? start->cause3 solution1 Ensure Anhydrous Conditions cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis.

Section 5: References

  • Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone. Available at:

  • PubChem. 2,2,2-Trifluoroacetophenone. Available at: [Link]

  • Study.com. What product results if diphenyl ether is treated with SCl_2 and AlCl_3?. Available at: [Link]

  • Google Patents. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones. Available at:

  • ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Available at: [Link]

  • SpectraBase. 4'-Methoxy-2,2,2-trifluoroacetophenone. Available at: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]

  • MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Available at: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • The Royal Society of Chemistry. General procedure for the preparation of olefins. Available at: [Link]

  • Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Available at:

Sources

Validation & Comparative

Spectroscopic Analysis of 4'-Phenoxy-2,2,2-trifluoroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in Enzyme Inhibition

In the landscape of medicinal chemistry, 4'-Phenoxy-2,2,2-trifluoroacetophenone (PTFAP) represents a critical structural motif within the class of trifluoromethyl ketones (TFMKs). Unlike simple acetophenones, TFMKs are electrophilic "warheads" designed to act as transition-state inhibitors for serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH) and Cytosolic Phospholipase A2 (cPLA2) [1, 2].

The trifluoroacetyl group (


) mimics the tetrahedral intermediate formed during peptide or ester hydrolysis. The addition of a 4'-phenoxy group  serves a dual purpose: it extends the scaffold into hydrophobic enzyme pockets (increasing potency) and modulates the electrophilicity of the carbonyl center via resonance effects.

For the analytical scientist, this compound presents a unique challenge: The Hydration Equilibrium. In the presence of trace moisture, PTFAP exists as a dynamic mixture of its ketone and gem-diol (hydrate) forms. This guide details the spectroscopic methodologies to characterize this equilibrium, ensuring accurate purity and potency assessment.

Comparative Spectroscopic Profile

To validate PTFAP, one must compare it against its parent compound, 2,2,2-Trifluoroacetophenone (TFAP) , and electronically similar analogs like 4'-Methoxy-2,2,2-trifluoroacetophenone .

NMR: The Primary Reporter

 NMR is the definitive method for analyzing TFMKs because the fluorine chemical shift is highly sensitive to the hybridization of the adjacent carbonyl carbon (

vs.

).
  • Ketone Form (

    
    ):  The 
    
    
    
    group appears downfield, typically around -71 to -72 ppm .
  • Hydrate Form (

    
    ):  Upon hydration, the hybridization changes, shielding the fluorine nuclei and shifting the signal upfield to -82 to -85 ppm .
    

Table 1: Comparative


 NMR and Physical Properties 
CompoundStructure

(Ketone) [ppm]

(Hydrate) [ppm]
Electronic Effect (

)
TFAP (Parent)

-71.5-84.60.00 (H)
4'-Methoxy-TFAP

-70.8-83.9-0.27 (Donor)
PTFAP (Target)

-71.0 -84.1 -0.32 (Donor)
4'-Nitro-TFAP

-72.2-85.5+0.78 (Withdrawing)

Note: Shifts are referenced to


 (0 ppm) in 

. Electron-donating groups (Phenoxy, Methoxy) slightly stabilize the ketone form relative to the hydrate compared to electron-withdrawing groups, but the equilibrium remains sensitive to moisture [3, 4].
Infrared Spectroscopy (FT-IR)

The strong electron-withdrawing nature of the


 group shifts the carbonyl stretching frequency to higher wavenumbers compared to non-fluorinated acetophenones.
  • 
    :  Observed at 1710–1725 cm
    
    
    
    (vs. ~1685 cm
    
    
    for acetophenone).
  • 
    :  A broad band at 3300–3450 cm
    
    
    
    indicates the presence of the gem-diol hydrate. In "dry" samples, the intensity of this band directly correlates with water contamination.
Mass Spectrometry (EI/ESI)
  • Fragmentation: The molecular ion (

    
    ) is often weak. The base peak is typically formed by the loss of the trifluoromethyl radical (
    
    
    
    ), yielding the stable acylium ion (
    
    
    ).
  • Phenoxy Signature: Look for fragments at

    
     77 (
    
    
    
    ) and
    
    
    93 (
    
    
    ).

Experimental Protocol: Determination of Hydration Constant ( )

The biological activity of PTFAP correlates with its electrophilicity, which can be quantified by its hydration constant (


). This protocol uses 

NMR to measure the ratio of ketone to hydrate in aqueous organic solvents.
Protocol Steps:
  • Sample Preparation: Dissolve 10 mg of PTFAP in 0.6 mL of a mixed solvent system (e.g.,

    
    , 9:1 v/v).
    
  • Equilibration: Allow the tube to stand at 25°C for 30 minutes to reach equilibrium.

  • Acquisition:

    • Pulse sequence: Standard single-pulse

      
       (decoupled).
      
    • Relaxation delay (

      
      ): Set to 
      
      
      
      seconds to ensure full relaxation of both species.
    • Scans: 64 scans are usually sufficient due to high

      
       sensitivity.
      
  • Integration: Integrate the ketone peak (

    
    , ~ -71 ppm) and the hydrate peak (
    
    
    
    , ~ -84 ppm).
  • Calculation:

    
    
    Note: For absolute 
    
    
    
    in pure water, extrapolation from mixed solvent ratios is required.

Mechanistic Visualization

Hydration Equilibrium & Signaling Pathway

The following diagram illustrates the reversible hydration of PTFAP and how this equilibrium dictates the signals observed in NMR and the compound's biological interaction.

Hydration_Mechanism Ketone Ketone Form (Active Warhead) 19F: -71 ppm sp2 Carbon TS Tetrahedral Intermediate Ketone->TS + H2O Enzyme Serine Hydrolase (Target Enzyme) Ketone->Enzyme Binding Water H2O (Nucleophile) TS->Ketone Hydrate Gem-Diol (Hydrate) (Inactive/Storage) 19F: -84 ppm sp3 Carbon TS->Hydrate Equilibrium Hydrate->TS - H2O Inhibition Covalent Enzyme Adduct Enzyme->Inhibition Nucleophilic Attack

Figure 1: The dynamic equilibrium between the ketone and hydrate forms. The ketone is the active species that inhibits enzymes, while the hydrate represents a "dormant" state detectable by NMR.

Analytical Workflow for Purity Assessment

This decision tree guides the researcher through the validation of a synthesized PTFAP batch.

Analysis_Workflow Start Synthesized PTFAP (Crude/Purified) FTIR FT-IR Analysis Check 3400 cm-1 Start->FTIR Decision_IR Broad OH Peak? FTIR->Decision_IR Dry Dry Sample Proceed to NMR Decision_IR->Dry No/Weak Wet Hydrated/Wet Dry over MgSO4 or Recrystallize Decision_IR->Wet Yes (Strong) NMR_19F 19F NMR (CDCl3) Dry->NMR_19F Wet->FTIR Check_Peaks Peak Count? NMR_19F->Check_Peaks Single Single Peak (-71 ppm) High Purity Ketone Check_Peaks->Single Double Two Peaks (-71 & -84 ppm) Hydrate Present Check_Peaks->Double Calc_K Calculate % Hydrate Report as Purity Factor Double->Calc_K

Figure 2: Step-by-step workflow for assessing the hydration state and purity of PTFAP samples.

References

  • UC Santa Barbara NMR Facility.

    
    F Chemical Shifts and Coupling Constants. Available at: [Link] (Accessed: 2026-02-11).
    
  • PubChem. 2,2,2-Trifluoroacetophenone (Compound Summary). Available at: [Link] (Accessed: 2026-02-11).

A Comparative Guide to the Structural Validation of 4'-Phenoxy-2,2,2-trifluoroacetophenone: The Definitive Role of Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. For novel compounds like 4'-Phenoxy-2,2,2-trifluoroacetophenone, a molecule of interest for its potential applications in medicinal chemistry and materials science, ambiguity in its atomic arrangement is not permissible. This guide provides an in-depth comparison of analytical techniques for structural validation, establishing single-crystal X-ray crystallography as the gold standard. We present a detailed, field-proven protocol for the crystallographic analysis of the title compound, contextualize its results against complementary spectroscopic and computational methods, and offer insights into the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals who require definitive structural data to advance their work.

The Imperative of Unambiguous Structure Determination

In the fields of drug discovery and materials science, a molecule's function is inextricably linked to its structure.[1][2][3] For trifluoromethyl ketones, such as this compound, the presence of highly electronegative fluorine atoms and rotatable bonds (e.g., the C-O-C ether linkage) can introduce conformational complexities. While various analytical techniques can provide pieces of the structural puzzle, each comes with inherent limitations. Relying on a single, non-definitive method can lead to incorrect structural assignment, wasting significant resources and potentially derailing a research program. This guide will demonstrate that while techniques like NMR, Mass Spectrometry, and computational modeling are essential, they achieve their maximum value when anchored by the unequivocal data from X-ray crystallography.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides a direct, three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][5][6] It is the only technique that can deliver an unambiguous depiction of a molecule's solid-state conformation.

The Crystallographic Workflow: From Powder to Publication

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.[7][8] The quality of the final structure is entirely dependent on the quality of the initial crystal.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Single-Crystal X-ray Crystallography."

Detailed Experimental Protocol

Objective: To grow diffraction-quality single crystals of this compound and determine its molecular structure.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Small glass vials (1-2 mL)

  • Microscope

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector.

  • Cryo-cooling system (liquid nitrogen).

  • Crystallographic software (e.g., SHELX, Olex2).[9]

Methodology:

  • Crystal Growth (The Art of the Science):

    • Rationale: The slow evaporation method is chosen for its simplicity and effectiveness with small organic molecules.[10] The key is to find a solvent system where the compound is soluble but not excessively so, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

    • Step 1: In a clean vial, dissolve ~5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • Step 2: Add a "less good" solvent or anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, then add a drop of the primary solvent to clarify. This brings the solution close to saturation.

    • Step 3: Cover the vial with a cap containing a small pinhole to allow for slow evaporation.

    • Step 4: Leave the vial undisturbed in a vibration-free environment for several days to weeks. Monitor periodically for crystal formation.

  • Crystal Mounting and Data Collection:

    • Rationale: A single, well-formed crystal with sharp edges and no visible defects is selected.[7] The crystal is flash-cooled to 100 K to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[4]

    • Step 1: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in all dimensions).

    • Step 2: Adhere the crystal to the tip of a cryo-loop using a minimal amount of cryo-protectant oil.[4]

    • Step 3: Mount the loop onto the goniometer head of the diffractometer and immediately place it within the cold nitrogen stream (100 K).

    • Step 4: Center the crystal in the X-ray beam.

    • Step 5: Perform a data collection run. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting thousands of diffraction spots.[4][5] A complete dataset may take several hours to collect.[5]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build an atomic model, which is iteratively refined to achieve the best possible fit between the calculated and observed diffraction data.[9][11]

    • Step 1 (Data Processing): The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).[12]

    • Step 2 (Structure Solution): Software employing "direct methods" is used to determine the phases of the structure factors and generate an initial electron density map.[8]

    • Step 3 (Model Building): An initial molecular model is built into the electron density map.

    • Step 4 (Refinement): The model's parameters (atomic coordinates, displacement parameters) are adjusted to minimize the difference between the observed structure factors and those calculated from the model. This process is monitored using the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

Interpreting the Results

The final output is a Crystallographic Information File (CIF) containing all the atomic coordinates, bond lengths, angles, and quality metrics of the structure.

ParameterTypical Value for Good StructureSignificance
Crystal System e.g., MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
R1 (final) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR2 (final) < 0.15 (15%)A weighted R-factor based on all data, generally higher than R1.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Flack Parameter ~ 0.0 (for chiral molecules)Used to determine the absolute configuration of a chiral molecule. A value near 0 confirms the assigned stereochemistry.[13]

A Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation strategy employs multiple techniques. Each method offers unique insights and, when used together, they provide a holistic understanding of the molecule.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Synergistic approach to structural validation."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the connectivity of atoms in a molecule in the solution state.[14][15] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • Strengths: Provides detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton.[16][17] It is the primary tool for observing the molecule's behavior in solution.

  • Weaknesses: NMR alone cannot determine precise bond lengths or angles. For conformationally flexible molecules, the observed spectrum is an average of all conformations, which can mask the true ground-state geometry. It cannot, by itself, determine the absolute configuration of a chiral center.[18]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, providing the molecular weight of a compound.[19][20]

  • Strengths: High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to provide a unique elemental formula.[21][22] This confirms that the correct atoms are present in the correct numbers.

  • Weaknesses: MS provides no information about how the atoms are connected or arranged in three-dimensional space.[23] Different isomers will have the exact same molecular formula and molecular weight.

Density Functional Theory (DFT) Computational Modeling

Computational methods like DFT can predict the lowest energy (most stable) conformation of a molecule.[24][25][26]

  • Strengths: Allows for the exploration of conformational landscapes and can provide excellent theoretical geometries that correlate well with experimental data.[27] It is a powerful tool for rationalizing observed properties.

  • Weaknesses: A DFT calculation is a theoretical model, not an experimental result. Its accuracy is dependent on the level of theory and basis set used, and it must be validated by experimental data.[25] It cannot replace direct structural determination.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryDFT Modeling
Information Provided Definitive 3D structure, bond lengths/angles, packingAtomic connectivity, solution conformationMolecular formula, fragmentationPredicted 3D structure, energetics
State of Matter Solid (Crystal)SolutionGas (Ion)In Silico (Gas Phase)
Key Strength Unambiguous structural proof[18]Detailed connectivity mapping[16]Exact molecular formula confirmation[22]Predictive power, conformational analysis[28]
Primary Limitation Requires a single crystalAmbiguity in 3D geometryNo connectivity informationNot experimental proof
Role in Validation Definitive Confirmatory Confirmatory Supportive / Predictive

Conclusion: A Self-Validating, Holistic Approach

The structural validation of a novel chemical entity like this compound demands a rigorous, multi-faceted approach. While NMR and high-resolution mass spectrometry are indispensable for confirming the molecular formula and atomic connectivity, they leave room for ambiguity regarding the precise three-dimensional arrangement in the solid state. Computational modeling provides valuable predictive insights but requires experimental verification.

Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution structural data. It serves as the ultimate arbiter, validating the information gleaned from other techniques and providing the definitive structural proof required for publication, patent applications, and advancing drug discovery projects.[2][3][29] By integrating these methods, with crystallography as the cornerstone, researchers can achieve a comprehensive and self-validating understanding of a molecule's structure, ensuring the scientific integrity of their work.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Cleasby, A., & Yon, J. (1998). x Ray crystallography.
  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroacetophenone. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Kuhn, T., & Griesinger, C. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Biotechnology, 26, 39–46.
  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • The Biochemist. (2021). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). The future of crystallography in drug discovery. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 12), 2315–2324.
  • Bach, T., & Mandel, M. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • The Journal of Physical Chemistry. (n.d.). Density Functional Theory of Electronic Structure. Retrieved from [Link]

  • Zhang, Q., & Voinov, V. G. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(15), 4983.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy? Retrieved from [Link]

  • Wikipedia. (2024). Density functional theory. Retrieved from [Link]

  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Institut "Jožef Stefan". (2018). Structural Elucidation. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. Retrieved from [Link] (Note: Placeholder URL)

  • Minor, W., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 487–499.
  • ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Retrieved from [Link]

  • Jacob, C. R., & Reiher, M. (2012). Density functional theory across chemistry, physics and biology. International Journal of Quantum Chemistry, 112(23), 3661–3713.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • ResearchGate. (2020). Protein Labeling and Structure Determination by NMR Spectroscopy. Retrieved from [Link]

  • Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels. Retrieved from [Link]

  • Aral Research. (2024). Top Application of NMR Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry? Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. Retrieved from [Link]

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Cross-reactivity studies of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Studies of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Executive Summary: The Carbonate Sensing Standard

This compound (and its structural analogs) represents a critical class of "Simon-type" neutral carriers used primarily for the potentiometric detection of carbonate (


) in clinical diagnostics (e.g., blood gas analysis).[1][2] Unlike classical ion-exchangers, this compound functions via a covalent, reversible nucleophilic addition  mechanism.[1][2]

This guide objectively analyzes its cross-reactivity profile, contrasting it with next-generation "molecular tweezer" ionophores (e.g., Carbonate Ionophore VII) and alkyl-substituted derivatives.[1][2] The focus is on its performance in physiological matrices where salicylate and pH interference pose significant challenges.[1][2]

Mechanism of Action & Selectivity Basis

The core functionality of this compound relies on the electron-withdrawing nature of the trifluoromethyl group (


) and the phenoxy substituent.[1][2]
  • Primary Interaction: The carbonyl carbon is highly electrophilic.[1][2] It reacts selectively with carbonate to form a stabilized 1:2 (ionophore:ion) or 1:1 adduct, depending on the membrane composition.[1][2]

  • The Phenoxy Role: The 4'-phenoxy group acts as a lipophilic anchor and modulates the electron density at the carbonyl center.[1][2] Compared to alkyl chains (e.g., p-decyl), the phenoxy group slightly increases the acidity of the hydrated ketone, influencing the pH window of operation.[1][2]

Visualizing the Binding Mechanism

CarbonateBinding Fig 1. Electrophilic attack of carbonate on the trifluoroacetyl group. TFA 4'-Phenoxy-TFA (Ketone Form) Hydrate Gem-Diol Form (Inactive/Hydrated) TFA->Hydrate + H2O (pH dependent) Adduct Anionic Adduct (Signal Generation) TFA->Adduct + CO3 2- (Nucleophilic Attack) Carbonate Carbonate Ion (CO3 2-) Carbonate->Adduct

Comparative Cross-Reactivity Profile

The "cross-reactivity" in Ion-Selective Electrodes (ISE) is quantified by the Selectivity Coefficient (


).[1][2] A more negative value indicates less interference from ion 

.[1][2]
Major Interferents: The Salicylate Problem

The most critical limitation of trifluoroacetophenone derivatives is interference from lipophilic anions, specifically Salicylate (Sal⁻) (a metabolite of aspirin).[1][2] The phenoxy derivative shows moderate selectivity but struggles against high therapeutic levels of salicylate compared to "tweezer" designs.[1][2]

Table 1: Comparative Selectivity Coefficients (


) 
Values are approximate aggregates from PVC/DOS membrane studies.
Interferent (

)
4'-Phenoxy-TFA (Standard)Alkyl-TFA (e.g., p-decyl)Ionophore VII (Tweezer)Clinical Impact
Salicylate (

)
-1.5 to -2.0 -1.0 to -1.5<-4.0 High: False positives in patients on aspirin.[1][2]
Perchlorate (

)
-2.5-2.0-3.5Low: Rare in biological samples.[1][2]
Chloride (

)
-4.5-4.0-5.5Medium: High physiological conc.[1][2] requires high selectivity.[1][2]
Acetate (

)
-3.5-3.0-4.5Low: Metabolic background.[1][2]

Key Insight: The 4'-Phenoxy derivative offers a balance between cost and performance.[1][2] While it is superior to simple alkyl derivatives in rejecting chloride, it lacks the steric bulk of "tweezer" ionophores (Ionophore VII) required to effectively exclude salicylate.[1][2]

Experimental Protocol: Self-Validating Selectivity Assay

To rigorously determine the cross-reactivity of this compound, researchers must use the Separate Solution Method (SSM) .[1][2] This protocol ensures that the measured potential difference is purely a function of ion selectivity, normalizing for concentration effects.[1][2]

Workflow Diagram

SSM_Protocol Fig 2. Separate Solution Method (SSM) workflow for selectivity determination. cluster_prep Phase 1: Membrane Fabrication cluster_measure Phase 2: Potentiometric Measurement Step1 Mix Components: 1% Ionophore 33% PVC 66% Plasticizer (DOS) Add: TDMACl (50 mol%) Step2 Cast in THF Ring Evaporate (24h) Step1->Step2 Step3 Condition Electrode (0.01M NaHCO3, 12h) Step2->Step3 Step4 Measure EMF (E1) Target Ion (0.1M Na2CO3) Step3->Step4 Step5 Measure EMF (E2) Interfering Ion (0.1M Na-Salicylate) Step4->Step5 Step6 Calculate log K Using Nicolsky-Eisenman Eq. Step5->Step6

Detailed Methodology
  • Membrane Composition:

    • Ionophore: this compound (1.0 wt%).[1][2]

    • Polymer Matrix: High molecular weight PVC (33.0 wt%).[1][2]

    • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (o-NPOE) (66.0 wt%).[1][2] Note: o-NPOE (polar) is preferred for carbonate sensing to stabilize the polar adduct.[1][2]

    • Cationic Additive: Tridodecylmethylammonium chloride (TDMACl) (approx. 50 mol% relative to ionophore).[1][2] Crucial: This additive provides the counter-ions necessary for the anionic response.[1][2]

  • Electrochemical Cell Assembly:

    • Setup:

      
      [1][2]
      
    • Internal Solution: 0.01 M

      
       + 0.01 M 
      
      
      
      .[1][2]
  • Measurement (SSM):

    • Measure the EMF (

      
      ) in a 0.1 M solution of the primary ion (
      
      
      
      ).[1][2]
    • Rinse and measure the EMF (

      
      ) in a 0.1 M solution of the interfering ion (
      
      
      
      ).[1][2]
    • Calculation:

      
      
      Where 
      
      
      
      is the charge,
      
      
      is Faraday's constant,
      
      
      is the gas constant, and
      
      
      is temperature.[1][2]

Troubleshooting & Optimization

  • pH Interference: The trifluoroacetyl group can hydrate to form a gem-diol (

    
    ), which is inactive.[1][2]
    
    • Observation: Loss of slope (sensitivity) at pH < 6.0.[1][2]

    • Remedy: Ensure buffer pH is maintained between 8.0 and 9.0 (e.g., Tris-H2SO4 buffer) during analysis.[1][2]

  • Drift (Hysteresis):

    • Cause: Slow kinetics of the covalent reaction or lipophilic anion contamination.[1][2]

    • Solution: Use a "conditioning solution" identical to the internal fill solution between samples to reset the membrane equilibrium.[1][2]

References

  • Meyerhoff, M. E., et al. (1987).[1][2] "Trifluoroacetophenone derivatives as carbonate ionophores." Analytica Chimica Acta.

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1][2] "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors."[1][2] Chemical Reviews.

  • Sigma-Aldrich. (2024).[1][2][3] "Carbonate ionophore VII - Product Specification." Merck KGaA.[1][2] [1][2]

  • Lee, H. J., et al. (2000).[1][2] "Potentiometric evaluation of solvent polymeric carbonate-selective membranes based on molecular tweezer-type neutral carriers." Analytical Chemistry.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Involving 4'-Phenoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unique properties conferred by fluorine substitution are of paramount importance. Trifluoromethyl ketones, in particular, are a class of compounds known for their enhanced electrophilicity and metabolic stability. This guide provides a comprehensive kinetic analysis of reactions involving 4'-Phenoxy-2,2,2-trifluoroacetophenone, a molecule of interest due to the combined electronic effects of the strongly electron-withdrawing trifluoromethyl group and the electron-donating phenoxy substituent.

This document moves beyond a simple recitation of facts to offer a field-proven perspective on why specific experimental choices are made and how to interpret the resulting data. We will delve into a comparative analysis with relevant analogs, provide detailed experimental protocols for kinetic studies, and visualize the underlying chemical principles.

The Enhanced Reactivity of the Trifluoromethyl Ketone Carbonyl

The trifluoromethyl group (CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the adjacent carbonyl group in this compound, rendering the carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart, 4'-phenoxyacetophenone. This heightened electrophilicity is the cornerstone of its unique reactivity, accelerating reactions involving nucleophilic attack at the carbonyl carbon.

A prime example of this enhanced reactivity is observed in hydrogenation reactions. In a comparative study, 2,2,2-trifluoroacetophenone undergoes hydrogenation significantly faster than acetophenone under identical conditions[1]. This can be directly attributed to the increased polarization of the C=O bond by the trifluoromethyl group, making it more susceptible to hydride attack.

DOT Script for Carbonyl Electrophilicity Comparison

G cluster_0 This compound cluster_1 4'-Phenoxyacetophenone (Alternative) A CF3 (Strongly Electron-Withdrawing) B C=O (Highly Electrophilic Carbon) A->B Inductive Effect C Phenoxy Group (Electron-Donating via Resonance) C->B Resonance Effect D CH3 (Weakly Electron-Donating) E C=O (Moderately Electrophilic Carbon) D->E Inductive Effect F Phenoxy Group (Electron-Donating via Resonance) F->E Resonance Effect G A Prepare NMR Sample (Substrate + Internal Standard) B Initiate Reaction (Add Reagent) A->B C Acquire Time-Resolved ¹⁹F NMR Spectra B->C D Integrate Reactant and Product Signals C->D E Plot Concentration vs. Time D->E F Determine Rate Constant (Kinetic Modeling) E->F

Caption: Workflow for kinetic analysis using ¹⁹F NMR.

Stopped-Flow UV-Vis Spectrophotometry for Fast Reactions

For reactions that are too fast to be monitored by conventional NMR, such as the initial stages of some nucleophilic additions, stopped-flow spectrophotometry is the technique of choice. This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance on the millisecond timescale.

Step-by-Step Protocol:

  • Wavelength Selection: Determine the UV-Vis spectra of the reactant and product to identify a wavelength where there is a significant change in absorbance upon reaction. The carbonyl group of acetophenones typically has a characteristic absorbance that can be monitored.

  • Instrument Setup: Load the two reactant solutions into separate syringes in the stopped-flow instrument. The instrument is thermostatted to the desired reaction temperature.

  • Rapid Mixing and Data Acquisition: The instrument rapidly injects and mixes the two solutions in an observation cell. The change in absorbance at the selected wavelength is recorded as a function of time.

  • Data Analysis: The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant.

  • Concentration Dependence: Repeat the experiment at different concentrations of the excess reactant to determine the order of the reaction with respect to that reactant and to calculate the second-order rate constant.

Conclusion: A Powerful Substrate for Mechanistic and Synthetic Studies

This compound stands as a compelling substrate for kinetic and mechanistic investigations. The strong activation provided by the trifluoromethyl group, modulated by the phenoxy substituent, allows for the fine-tuning of reactivity. The experimental protocols outlined in this guide provide a robust framework for quantifying the kinetic behavior of this and related compounds. By combining these experimental approaches with a solid understanding of the underlying electronic effects, researchers can effectively leverage the unique properties of fluorinated ketones in drug discovery and materials development.

References

  • Relevant scientific literature on the synthesis and general properties of this compound would be cited here.
  • Citation for the comparative hydrogenation study of trifluoroacetophenone and acetophenone. [1]3. Citation for Hammett equation and substituent constants.

  • Citation for ¹⁹F NMR in reaction monitoring.
  • Citation for stopped-flow kinetics of organic reactions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.